ChemR23 ligand-1
Description
Structure
2D Structure
Properties
Molecular Formula |
C97H115ClN12O20S2 |
|---|---|
Molecular Weight |
1868.6 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[3-[[3-[5-[2-[2-[2-[2-[2-[2-[2-[[4-chloro-2-[4-[(1R)-1-[[5-cyclopropyl-4-(cyclopropylsulfonylcarbamoyl)-1,3-thiazol-2-yl]-(cyclopropylmethyl)amino]ethyl]phenyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),3,7,9,11,15,17-octaen-13-yl]-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C97H115ClN12O20S2/c1-64(108(62-65-14-15-65)97-102-90(92(131-97)68-20-21-68)95(115)104-132(118,119)74-26-27-74)66-16-18-67(19-17-66)81-59-71(98)23-29-76(81)94(114)101-36-40-122-44-48-126-52-54-128-56-57-129-55-53-127-49-45-123-41-37-110-91-78-12-8-9-13-83(78)109(63-70-10-6-7-11-75(70)89(91)103-105-110)87(112)32-34-99-86(111)33-38-120-42-46-124-50-51-125-47-43-121-39-35-100-93(113)69-22-28-77(96(116)117)82(58-69)88-79-30-24-72(106(2)3)60-84(79)130-85-61-73(107(4)5)25-31-80(85)88/h6-13,16-19,22-25,28-31,58-61,64-65,68,74H,14-15,20-21,26-27,32-57,62-63H2,1-5H3,(H4-,99,100,101,104,111,113,114,115,116,117)/t64-/m1/s1 |
InChI Key |
FUYZHKSOXJPOEB-YBWOAVOSSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)NCCOCCOCCOCCOCCOCCOCCN3C4=C(C5=CC=CC=C5CN(C6=CC=CC=C64)C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C7=CC(=C(C=C7)C(=O)[O-])C8=C9C=CC(=[N+](C)C)C=C9OC1=C8C=CC(=C1)N(C)C)N=N3)N(CC1CC1)C1=NC(=C(S1)C1CC1)C(=O)NS(=O)(=O)C1CC1 |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)NCCOCCOCCOCCOCCOCCOCCN3C4=C(C5=CC=CC=C5CN(C6=CC=CC=C64)C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C7=CC(=C(C=C7)C(=O)[O-])C8=C9C=CC(=[N+](C)C)C=C9OC1=C8C=CC(=C1)N(C)C)N=N3)N(CC1CC1)C1=NC(=C(S1)C1CC1)C(=O)NS(=O)(=O)C1CC1 |
Origin of Product |
United States |
Foundational & Exploratory
The Tipping Point of Inflammation: A Technical Guide to the Discovery and Identification of Endogenous ChemR23 Ligands
For Immediate Release
A deep dive into the intricate world of the ChemR23 receptor and its endogenous ligands, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery, identification, and functional characterization of key players in inflammatory and metabolic signaling pathways.
The G protein-coupled receptor (GPCR), ChemR23, also known as chemerin receptor 1 (CMKLR1), stands at a critical juncture of cellular signaling, mediating both pro-inflammatory and pro-resolving responses. The nature of the signal is dictated by the endogenous ligand that binds to it. This guide elucidates the discovery and characterization of these ligands, with a primary focus on the protein chemerin and the lipid mediator resolvin E1 (RvE1), providing a foundational understanding for therapeutic intervention in a host of inflammatory and metabolic diseases.
The Dichotomy of ChemR23 Signaling: Chemerin and Resolvin E1
ChemR23 was initially identified as an orphan receptor, a receptor whose endogenous ligand was unknown. The deorphanization of ChemR23 led to the discovery of two principal endogenous ligands that elicit distinct and sometimes opposing physiological effects.
Chemerin , a 16 kDa protein, is secreted as an inactive precursor, prochemerin.[1][2] Its activation is a tightly regulated process requiring proteolytic cleavage of its C-terminus.[1][2] Different proteases present in the inflammatory microenvironment can generate various chemerin isoforms, with the 21-157 amino acid form being the most active.[1] Shorter C-terminal peptide fragments, such as chemerin-9 and chemerin-15, have also been identified and shown to possess biological activity. Functionally, chemerin is a potent chemoattractant for immune cells expressing ChemR23, including macrophages, dendritic cells, and natural killer cells, recruiting them to sites of inflammation.
In stark contrast, Resolvin E1 (RvE1) , a specialized pro-resolving mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), activates ChemR23 to promote the resolution of inflammation. RvE1 signaling through ChemR23 can inhibit the production of pro-inflammatory cytokines and enhance the clearance of apoptotic cells by macrophages (efferocytosis), actively dampening the inflammatory response.
The discovery of these two ligands highlights the dual nature of ChemR23 signaling, positioning it as a key regulator of the inflammatory balance.
Quantitative Analysis of Ligand-Receptor Interactions
The affinity and potency of endogenous ligands for ChemR23 are critical parameters in understanding their biological function. The following tables summarize key quantitative data from various in vitro studies.
| Ligand | Assay Type | Cell Line/System | Parameter | Value (nM) | Reference |
| Chemerin (human, 21-157) | Calcium Mobilization | CAL-1 cells | EC50 | 2,700 | |
| Chemerin-9 | Calcium Mobilization | Not Specified | EC50 | Low nanomolar | |
| Chemerin-15 | Chemotaxis | Mouse peritoneal macrophages | EC50 | Picomolar range | |
| Resolvin E1 | Radioligand Binding ([³H]RvE1) | Recombinant human ChemR23 | Kd | 11.3 ± 5.4 | |
| Resolvin E1 | Radioligand Binding ([³H]RvE1) | Human PMN membranes | Kd | 48.3 | |
| ChemR23-IN-1 (Inhibitor) | Inhibition Assay | Human ChemR23 | IC50 | 38 | |
| ChemR23-IN-1 (Inhibitor) | Inhibition Assay | Mouse ChemR23 | IC50 | 100 |
Experimental Protocols for Ligand Identification and Characterization
The identification and functional characterization of ChemR23 ligands rely on a suite of robust in vitro assays. Detailed methodologies for three key experiments are provided below.
Calcium Mobilization Assay
This assay is a cornerstone for identifying functional agonists of Gq-coupled GPCRs, or Gi-coupled receptors like ChemR23 when co-expressed with a promiscuous G protein. Ligand binding to ChemR23 leads to a transient increase in intracellular calcium concentration, which can be measured using calcium-sensitive fluorescent dyes.
Principle: ChemR23 activation, often coupled through a promiscuous G protein like Gα15 or a chimeric G protein such as Gαqi5, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is detected by a fluorescent indicator.
Detailed Protocol:
-
Cell Culture: Culture a suitable host cell line (e.g., CHO-K1, HEK293) stably co-expressing human ChemR23 and a promiscuous G protein (e.g., Gαqi5) in appropriate culture medium supplemented with serum and antibiotics for selection. Plate the cells in black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to allow for cell adherence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. The buffer may also contain an anion-exchange inhibitor like probenecid to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-120 minutes to allow for dye uptake and de-esterification.
-
-
Compound Preparation: Prepare serial dilutions of the test compounds (potential ligands) in the assay buffer.
-
Data Acquisition:
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with automated liquid handling.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Automatically add the agonist compounds to the wells.
-
Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to a reference agonist and plot the response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the ligand that elicits 50% of the maximal response.
-
Radioligand Binding Assay
This assay is the gold standard for quantifying the affinity of a ligand for its receptor. It involves the use of a radiolabeled ligand to measure direct binding to the receptor.
Principle: A radiolabeled ligand (e.g., [³H]RvE1) is incubated with a source of the receptor (e.g., cell membranes expressing ChemR23). The amount of radioligand bound to the receptor is measured after separating the bound from the free radioligand. Competition binding assays, where a non-radiolabeled compound competes with the radioligand for binding, are used to determine the affinity (Ki) of the unlabeled compound.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing ChemR23 in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
For determining total binding, omit the unlabeled compound.
-
For determining non-specific binding, add a high concentration of a known, unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with the bound radioligand will be trapped on the filter.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chemotaxis Assay
This assay measures the ability of a ligand to induce the directed migration of cells.
Principle: A chemotactic gradient is established in a multi-well chamber (e.g., Boyden chamber) separated by a porous membrane. Cells are placed in the upper chamber, and the test compound is placed in the lower chamber. If the compound is a chemoattractant, the cells will migrate through the pores of the membrane towards the higher concentration of the compound in the lower chamber. The number of migrated cells is then quantified.
Detailed Protocol:
-
Cell Preparation:
-
Culture a cell line known to express ChemR23 and exhibit chemotaxis (e.g., monocytes, macrophages, or a transfected cell line).
-
On the day of the assay, harvest the cells and resuspend them in a serum-free or low-serum medium to a final concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
-
Assay Setup:
-
Use a chemotaxis chamber (e.g., a 96-well ChemoTx® plate) with a porous polycarbonate membrane (typically 5 µm pore size for monocytes/macrophages).
-
Add serial dilutions of the test compound (potential chemoattractant) or control medium to the lower wells of the chamber.
-
Carefully place the membrane over the lower wells, ensuring no air bubbles are trapped.
-
-
Cell Migration:
-
Pipette the cell suspension into the upper wells on top of the membrane.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period sufficient to allow for cell migration (typically 1.5 to 4 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane.
-
The migrated cells will be in the lower chamber. These can be quantified by various methods:
-
Cell Staining: Fix and stain the migrated cells in the lower wells and count them using a microscope or an automated plate reader.
-
Fluorescent Labeling: Pre-label the cells with a fluorescent dye (e.g., Calcein AM) before the assay. After migration, measure the fluorescence in the lower chamber using a fluorescence plate reader.
-
-
-
Data Analysis:
-
Plot the number of migrated cells (or fluorescence intensity) against the concentration of the test compound.
-
The chemotactic response is often represented as a bell-shaped curve, from which the optimal chemotactic concentration can be determined.
-
Visualizing the ChemR23 Universe
To better understand the complex relationships and processes involved in ChemR23 signaling, the following diagrams have been generated using the DOT language.
Experimental Workflow for Endogenous Ligand Identification
Caption: Workflow for the discovery of endogenous ChemR23 ligands.
ChemR23 Signaling Pathway
Caption: Simplified signaling pathways of ChemR23 activation.
This comprehensive guide provides a solid foundation for understanding the discovery and identification of endogenous ChemR23 ligands. The detailed methodologies and quantitative data presented herein are intended to facilitate further research and the development of novel therapeutics targeting this pivotal receptor.
References
The Role of ChemR23 in Plasmacytoid Dendritic Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChemR23, also known as chemerin receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a pivotal role in the trafficking and function of various immune cells, including plasmacytoid dendritic cells (pDCs).[1][2][3] pDCs are a specialized subset of dendritic cells that are central to antiviral immunity and play a significant role in the pathogenesis of autoimmune diseases.[4] This technical guide provides an in-depth overview of ChemR23 expression in pDCs, its signaling pathways, and detailed experimental protocols for its study.
ChemR23 and its Ligand Chemerin
ChemR23 is the receptor for the chemoattractant protein chemerin.[1] Chemerin is initially secreted as an inactive precursor, prochemerin, which is proteolytically cleaved in inflammatory environments to become a potent agonist for ChemR23. This activation mechanism allows for localized control of pDC recruitment to sites of inflammation. The chemerin/ChemR23 axis is crucial for directing the migration of pDCs to secondary lymphoid organs and inflamed tissues.
Expression of ChemR23 on Plasmacytoid Dendritic Cells
Plasmacytoid dendritic cells are characterized by the expression of specific surface markers, including CD123 and BDCA-2 (CD303). Among hematopoietic cells, immature pDCs express high levels of functional ChemR23, a feature that distinguishes them from myeloid DCs. This high expression is a key factor in their migratory response to chemerin.
Functional Role of ChemR23 in pDC Migration
The primary function of the ChemR23/chemerin axis in pDCs is the induction of chemotaxis. Chemerin is a potent chemoattractant for pDCs, guiding them to areas where chemerin is expressed, such as inflamed skin in conditions like psoriasis and lupus erythematosus. The migration of pDCs in response to chemerin is a specific interaction mediated by ChemR23, and this process can be blocked by antibodies targeting the receptor.
Quantitative Data on ChemR23-Mediated pDC Function
The following tables summarize key quantitative data regarding the chemerin/ChemR23 axis in pDCs, compiled from various studies.
| Parameter | Value | Species | Reference |
| Chemerin Concentration for Optimal pDC Migration | 50 pM - 100 pM | Human | |
| Chemerin EC50 for ChemR23 Activation | 10.72 nM (in a cell line model) | Human | |
| Relative pDC Migration to Chemerin vs. CXCL12 | ~50% of migration induced by CXCL12 | Human |
| Cell Type | ChemR23 Expression Level | Reference |
| Immature Plasmacytoid DCs | High | |
| Myeloid DCs | Lower than pDCs | |
| Macrophages | Variable (M1 > M2) | |
| Natural Killer (NK) cells | Lower than pDCs |
ChemR23 Signaling Pathway in pDCs
Upon binding of active chemerin, ChemR23, a Gi protein-coupled receptor, initiates a downstream signaling cascade. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, followed by the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). These signaling events are crucial for the cytoskeletal rearrangements necessary for cell migration.
Experimental Protocols
Isolation of Human Plasmacytoid Dendritic Cells from Peripheral Blood
This protocol describes the isolation of pDCs from peripheral blood mononuclear cells (PBMCs) using immunomagnetic negative selection.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Human pDC Isolation Kit (Negative Selection)
-
50 mL conical tubes
-
Centrifuge
-
Magnet for cell separation
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the PBMC layer at the plasma-Ficoll interface.
-
Wash the PBMCs twice with PBS.
-
Resuspend the PBMC pellet and count the cells.
-
Follow the manufacturer's instructions for the pDC isolation kit. This typically involves: a. Incubating the cells with a cocktail of antibodies against non-pDC lineage markers. b. Adding magnetic particles that bind to the antibody-labeled cells. c. Placing the tube in a magnet to pellet the unwanted cells. d. Carefully pouring off the supernatant containing the enriched, untouched pDCs.
-
The purity of the isolated pDCs (Lin-, HLA-DR+, CD123+) can be assessed by flow cytometry.
Flow Cytometry for ChemR23 Expression on pDCs
This protocol outlines the steps for staining isolated pDCs to detect surface expression of ChemR23.
Materials:
-
Purified pDCs
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD123
-
Anti-human BDCA-2 (CD303)
-
Anti-human ChemR23
-
Lineage cocktail (e.g., CD3, CD14, CD16, CD19, CD20, CD56)
-
Isotype control for anti-ChemR23
-
-
Flow cytometer
Procedure:
-
Resuspend approximately 1 x 10^6 purified pDCs in 100 µL of Flow Cytometry Staining Buffer.
-
Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations. Include an isotype control for the ChemR23 antibody in a separate tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
Acquire the samples on a flow cytometer.
-
Gate on the pDC population (e.g., Lineage-negative, CD123-positive) and analyze the expression of ChemR23 compared to the isotype control.
pDC Chemotaxis Assay
This protocol describes a transwell migration assay to assess the chemotactic response of pDCs to chemerin.
Materials:
-
Purified pDCs
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA)
-
Recombinant human chemerin
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plate
-
Incubator (37°C, 5% CO2)
-
Flow cytometer or hemocytometer for cell counting
Procedure:
-
Prepare serial dilutions of chemerin in chemotaxis medium in the lower chambers of the 24-well plate. Include a negative control with medium alone.
-
Resuspend purified pDCs in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the pDC suspension to the upper chamber of each transwell insert.
-
Place the inserts into the wells of the 24-well plate.
-
Incubate for 2-3 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer or a hemocytometer.
-
Calculate the chemotactic index by dividing the number of cells that migrated towards chemerin by the number of cells that migrated towards the medium control.
Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration in pDCs upon ChemR23 activation.
Materials:
-
Purified pDCs
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Recombinant human chemerin
-
Flow cytometer with time-course acquisition capabilities or a plate reader with a fluorometer.
Procedure:
-
Load pDCs with a calcium indicator dye (e.g., Fluo-4 AM with Pluronic F-127) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in HBSS.
-
Acquire a baseline fluorescence reading for 30-60 seconds using a flow cytometer or plate reader.
-
Add chemerin at the desired concentration and continue to record the fluorescence signal for several minutes.
-
An increase in fluorescence intensity indicates an increase in intracellular calcium concentration.
-
As a positive control, a calcium ionophore like ionomycin can be added at the end of the experiment to determine the maximal fluorescence signal.
ERK1/2 Phosphorylation Assay
This protocol uses Western blotting to detect the phosphorylation of ERK1/2 in pDCs following ChemR23 stimulation.
Materials:
-
Purified pDCs
-
Serum-free medium
-
Recombinant human chemerin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies:
-
Anti-phospho-ERK1/2
-
Anti-total-ERK1/2
-
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Starve purified pDCs in serum-free medium for 2-4 hours.
-
Stimulate the cells with chemerin at the desired concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the relative increase in ERK1/2 phosphorylation.
Conclusion
The expression of ChemR23 on plasmacytoid dendritic cells is a critical determinant of their migratory behavior and their accumulation at sites of inflammation. Understanding the intricacies of the ChemR23/chemerin axis in pDCs is essential for developing novel therapeutic strategies for a range of inflammatory and autoimmune diseases where these cells play a pathogenic role. The protocols provided in this guide offer a comprehensive framework for researchers to investigate the biology of ChemR23 in pDCs and to evaluate the potential of targeting this pathway for therapeutic intervention.
References
- 1. stemcell.com [stemcell.com]
- 2. Potential role of chemerin in recruitment of plasmacytoid dendritic cells to diseased skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic and functional study of human plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Alternative Splicing Variants of the CMKLR1 Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23, is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating immune responses, adipogenesis, and inflammation. Its primary endogenous ligand is the adipokine chemerin. Alternative splicing of the CMKLR1 gene gives rise to different receptor isoforms, potentially diversifying its functional roles. This technical guide provides a comprehensive overview of the known alternative splicing variants of CMKLR1, their molecular characteristics, and functional implications. It details the signaling pathways associated with CMKLR1 activation and provides established experimental protocols for the study of these variants. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of CMKLR1 and the development of therapeutics targeting this receptor.
Introduction to CMKLR1 and its Splice Variants
CMKLR1 is a seven-transmembrane domain receptor that couples primarily to Gαi/o proteins. Upon activation by ligands such as chemerin or the lipid mediator Resolvin E1, CMKLR1 initiates downstream signaling cascades that modulate cellular functions like chemotaxis, calcium mobilization, and the phosphorylation of mitogen-activated protein kinases (MAPKs).[1][2] The receptor is expressed in various tissues and cell types, including immune cells (plasmacytoid dendritic cells, macrophages), adipocytes, and endothelial cells.[3]
Alternative splicing of the CMKLR1 gene has been identified in both humans and mice, leading to the generation of distinct receptor isoforms.
Human CMKLR1 Splice Variants
In humans, two main splice variants of CMKLR1 have been described and are cataloged in the UniProt database:
-
Isoform 1 (Canonical Sequence, Q99788-2): This is considered the canonical and major functional isoform of the receptor. Most of the existing functional and pharmacological data for CMKLR1 corresponds to this variant.
-
Isoform 2 (Q99788-1): This isoform is predicted to be expressed at very low levels. This is due to the presence of a premature termination codon within its mRNA, which likely targets it for nonsense-mediated mRNA decay (NMD), a cellular surveillance mechanism that degrades aberrant mRNAs.[1] Consequently, there is a significant lack of functional data for this specific isoform.
Mouse CMKLR1 Transcripts
In mice, two distinct transcripts of the Cmklr1 gene have been identified, arising from the use of alternative promoters:
-
cmklr1a: This transcript is expressed in various tissues.
-
cmklr1b: This transcript is transcribed from an alternative promoter located downstream of the promoter for cmklr1a and shows regulated expression, for instance, by all-trans retinoic acid in microglial cells.[4]
While these represent transcriptional variants rather than classical splice variants altering the coding sequence, they highlight the complex regulation of Cmklr1 gene expression.
Quantitative Data on CMKLR1
Due to the presumed low to non-existent expression of the human Q99788-1 isoform, the majority of quantitative data available pertains to the canonical Q99788-2 isoform.
Ligand Binding Affinities and Potencies
The binding affinity (Kd) and potency (EC50) of various ligands for the canonical CMKLR1 have been determined through radioligand binding and functional assays.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| Full-length Chemerin | Saturation Binding | Nluc-CMKLR1 transfected cells | EC50 | 75.9 nM | |
| Chemerin-9 (C9) | Saturation Binding | Nluc-CMKLR1 transfected cells | EC50 (High Affinity) | 19.0 nM | |
| Chemerin-9 (C9) | Saturation Binding | Nluc-CMKLR1 transfected cells | EC50 (Low Affinity) | 1259.0 nM | |
| Chemerin-9 (C9) | Competition Binding | Human Saphenous Vein | Ki | 0.08 nM (pKi 9.11) | |
| [¹²⁵I]Tyr-[Phe¹⁴⁹]-chemerin¹⁴⁶⁻¹⁵⁷ | Saturation Binding | CMKLR1 transfected cells | Kd | 22 nM | |
| Chemerin | IP-One Assay | Nluc-CMKLR1 transfected COS-7 cells | EC50 | 14.9 nM | |
| Chemerin-9 (C9) | IP-One Assay | Nluc-CMKLR1 transfected COS-7 cells | EC50 | 815.0 nM |
Tissue and Cell Type Expression
The expression of CMKLR1 mRNA has been quantified in various human tissues and cells, with the highest levels generally observed in immune cells and adipose tissue.
| Tissue/Cell Type | Expression Level | Reference |
| Plasmacytoid Dendritic Cells | High | |
| Macrophages | High | |
| Adipose Tissue | High | |
| Spleen | High | |
| Lung | High | |
| Monocytes | Moderate | |
| Endothelial Cells | Moderate |
CMKLR1 Signaling Pathways
Activation of the canonical CMKLR1 isoform by its ligands initiates several key intracellular signaling pathways. These pathways are crucial for mediating the receptor's diverse biological functions.
G Protein-Dependent Signaling
Upon ligand binding, CMKLR1 undergoes a conformational change that facilitates the activation of heterotrimeric G proteins of the Gαi/o family. This leads to:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Calcium Mobilization: The release of Gβγ subunits activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.
-
MAPK Pathway Activation: CMKLR1 activation leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK.
G Protein-Independent Signaling
CMKLR1 can also signal through G protein-independent pathways, primarily involving β-arrestins. Following ligand-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of CMKLR1. This interaction not only desensitizes the G protein-mediated signaling but also initiates a second wave of signaling and promotes receptor internalization.
Diagram of CMKLR1 Signaling Pathways
References
- 1. uniprot.org [uniprot.org]
- 2. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mouse chemerin receptor gene, mcmklr1, utilizes alternative promoters for transcription and is regulated by all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Transcriptional Regulation of the CMKLR1 Gene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23, is a G protein-coupled receptor that plays a pivotal role in a myriad of physiological and pathological processes. Its activation by its primary ligand, chemerin, initiates signaling cascades that influence immune responses, adipogenesis, glucose metabolism, and inflammation.[1][2][3] Consequently, the regulation of CMKLR1 gene expression is a critical control point in these pathways, making it a key area of investigation for therapeutic intervention in metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the transcriptional mechanisms governing CMKLR1 expression, with a focus on key transcription factors, signaling pathways, and the experimental methodologies used to elucidate these regulatory networks.
Core Regulatory Elements and Transcription Factors
The transcriptional control of the CMKLR1 gene is complex, involving alternative promoters and a host of transcription factors that respond to various cellular signals. The promoter region of the CMKLR1 gene lacks a canonical TATA box but contains other critical regulatory elements, such as CCAAT boxes.[4]
Nuclear Factor Y (NF-Y)
Studies have identified Nuclear Factor Y (NF-Y) as a key transcription factor that binds to the CCAAT boxes in the CMKLR1 promoter.[4] NF-Y is a heterotrimeric transcription factor composed of NF-YA, NF-YB, and NF-YC subunits, which is known to play a crucial role in the regulation of numerous genes by maintaining promoter accessibility.
Peroxisome Proliferator-Activated Receptor gamma (PPARγ)
PPARγ, a master regulator of adipogenesis, has been shown to be a key activator of CMKLR1 transcription. This regulation is particularly important in the context of fat cell differentiation and metabolism. The promoter of the chemerin gene, the ligand for CMKLR1, contains a functional Peroxisome Proliferator-Activated Receptor Response Element (PPRE), and PPARγ activation directly induces chemerin expression. While a direct PPRE in the CMKLR1 promoter is still under investigation, the coordinated regulation of both the ligand and the receptor by PPARγ underscores the central role of this transcription factor in the chemerin/CMKLR1 signaling axis.
Signaling Pathways Modulating CMKLR1 Transcription
The expression of CMKLR1 is dynamically regulated by a variety of extracellular signals that converge on the promoter region of the gene.
All-Trans Retinoic Acid (ATRA) Signaling
All-trans retinoic acid (ATRA), a metabolite of vitamin A, is a potent regulator of gene expression and has been shown to upregulate CMKLR1 transcription. This regulation is of particular interest in the context of immunology, as ATRA is known to influence the differentiation and function of immune cells. While the precise mechanism of ATRA-mediated CMKLR1 upregulation is still being elucidated, it is a key signaling molecule to consider in studies of CMKLR1 expression.
Tumor Necrosis Factor-alpha (TNF-α) and NF-κB Signaling
The pro-inflammatory cytokine TNF-α has been demonstrated to upregulate the expression of CMKLR1 in various cell types, including adipocytes and endothelial cells. This upregulation is thought to be mediated, at least in part, through the activation of the NF-κB signaling pathway. This link between inflammation and CMKLR1 expression highlights the receptor's role in inflammatory processes.
Data Presentation
Quantitative Data on CMKLR1 Gene Expression
| Regulator | Cell Type | Experimental Condition | Fold Change in CMKLR1 mRNA Expression | Reference |
| All-Trans Retinoic Acid (ATRA) | BV2 microglia cells | ATRA stimulation | Strong up-regulation | |
| TNF-α | Bovine differentiated adipocytes | TNF-α treatment | Up-regulation | |
| Adiponectin | Bovine differentiated adipocytes | Adiponectin treatment | Up-regulation | |
| Adipogenesis | C2C12 myoblasts | Differentiation into myotubes | ~3-fold increase | |
| Adipogenesis | 3T3-L1 preadipocytes | Differentiation into adipocytes | Significant increase |
Experimental Protocols
Luciferase Reporter Assay for CMKLR1 Promoter Activity
This protocol is designed to quantify the activity of the CMKLR1 promoter in response to various stimuli.
1. Plasmid Construction:
-
The promoter region of the human CMKLR1 gene is amplified by PCR and cloned into a luciferase reporter vector (e.g., pGL4.10[luc2] from Promega).
-
A control vector with a constitutively active promoter (e.g., pRL-TK expressing Renilla luciferase) is used for normalization of transfection efficiency.
2. Cell Culture and Transfection:
-
Select a suitable cell line that expresses the necessary transcription factors (e.g., HEK293T, BV2, or 3T3-L1).
-
Seed cells in 24-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with the CMKLR1 promoter-luciferase construct and the Renilla luciferase control vector using a suitable transfection reagent.
3. Treatment and Lysis:
-
After 24 hours of transfection, treat the cells with the desired stimuli (e.g., ATRA, TNF-α, or PPARγ agonists) or vehicle control for an appropriate duration (e.g., 24 hours).
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
4. Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activities sequentially in a luminometer.
-
The activity of the CMKLR1 promoter is expressed as the ratio of firefly luciferase activity to Renilla luciferase activity.
Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding
This protocol is used to determine the in vivo binding of a transcription factor to the CMKLR1 promoter.
1. Cell Cross-linking and Lysis:
-
Treat cultured cells with formaldehyde to cross-link proteins to DNA.
-
Harvest the cells and lyse them to release the nuclei.
2. Chromatin Shearing:
-
Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the sheared chromatin overnight with an antibody specific to the transcription factor of interest (e.g., anti-NF-Y or anti-PPARγ) or a non-specific IgG as a negative control.
-
Precipitate the antibody-protein-DNA complexes using protein A/G agarose beads.
4. Elution and Reverse Cross-linking:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
5. DNA Purification and Analysis:
-
Purify the DNA using a DNA purification kit.
-
Quantify the amount of CMKLR1 promoter DNA in the immunoprecipitated sample by quantitative real-time PCR (qPCR) using primers specific to the putative binding site in the CMKLR1 promoter.
-
Results are typically expressed as a percentage of the input DNA.
Electrophoretic Mobility Shift Assay (EMSA)
This in vitro assay is used to detect the binding of a protein to a specific DNA sequence.
1. Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to the putative transcription factor binding site in the CMKLR1 promoter (e.g., the CCAAT box for NF-Y).
-
Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
2. Binding Reaction:
-
Prepare a binding reaction mixture containing the labeled probe, nuclear extract or purified transcription factor, and a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
For competition assays, add an excess of unlabeled specific competitor DNA to confirm the specificity of the binding.
-
For supershift assays, add an antibody specific to the transcription factor of interest to the binding reaction to observe a further shift in the protein-DNA complex.
3. Electrophoresis and Detection:
-
Incubate the binding reaction to allow protein-DNA complexes to form.
-
Resolve the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes).
Mandatory Visualizations
References
- 1. Chemerin-Activated Functions of CMKLR1 are Regulated by G Protein-Coupled Receptor Kinase 6 (GRK6) and β-Arrestin 2 in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Regulation of Chemerin and CMKLR1 Expression by Nutritional Status, Postnatal Development, and Gender [mdpi.com]
Chemerin Processing and its Effect on ChemR23 Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proteolytic processing of Chemerin and the subsequent differential activation of its primary receptor, ChemR23. Understanding this complex interplay is crucial for research and development efforts targeting a range of physiological and pathological processes, including inflammation, metabolic disorders, and cancer.
Introduction to the Chemerin/ChemR23 Axis
Chemerin, also known as retinoic acid receptor responder protein 2 (RARRES2) or tazarotene-induced gene 2 (TIG2), is a chemoattractant protein and adipokine. It is initially synthesized as an inactive precursor, pre-pro-chemerin (163 amino acids).[1][2] Following cleavage of a 20-amino acid N-terminal signal peptide, the 143-amino acid pro-chemerin (also referred to as Chemerin-163S) is secreted.[1][3] Pro-chemerin itself exhibits low biological activity and requires further C-terminal proteolytic processing to become a potent agonist for its main receptor, ChemR23 (also known as chemokine-like receptor 1 or CMKLR1).[4] This proteolytic cascade generates a variety of Chemerin isoforms with differing biological activities, ranging from full agonists to inactive peptides, providing a critical layer of regulation for ChemR23 signaling.
The Proteolytic Processing of Pro-chemerin
The conversion of inactive pro-chemerin into its various active and inactive forms is a tightly regulated process mediated by a host of extracellular proteases, often associated with inflammation, coagulation, and fibrinolysis. The specific proteases present in a given tissue microenvironment dictate the profile of Chemerin isoforms generated, and thus the local biological response.
Key Proteases and Resulting Isoforms:
-
Elastase and Cathepsin G: These neutrophil-derived serine proteases are potent activators of pro-chemerin. Elastase can cleave pro-chemerin to generate the highly active Chemerin-157S , as well as the inactive Chemerin-155A and Chemerin-152G . Cathepsin G produces the highly active Chemerin-156F .
-
Plasmin and Tryptase: These proteases, involved in fibrinolysis and mast cell function respectively, can cleave pro-chemerin to produce the low-activity Chemerin-158K .
-
Carboxypeptidases N and B: These enzymes can further process Chemerin-158K by removing the C-terminal lysine, yielding the most potent isoform, Chemerin-157S .
-
Chymase and Angiotensin-Converting Enzyme (ACE): These enzymes can inactivate bioactive Chemerin. Mast cell chymase can cleave active forms to produce the inactive Chemerin-154F . ACE has been shown to process Chemerin-154 to Chemerin-152.
The sequential nature of these cleavage events allows for a dynamic regulation of Chemerin activity, with the potential for both rapid activation and inactivation depending on the enzymatic milieu.
ChemR23 Activation and Signaling
ChemR23 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon binding of an active Chemerin isoform, ChemR23 undergoes a conformational change that triggers downstream signaling cascades.
The canonical signaling pathway involves:
-
G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Calcium Mobilization: The Gβγ subunit can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
MAPK/ERK Pathway Activation: Increased intracellular calcium and DAG can activate protein kinase C (PKC), which in turn can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).
These signaling events ultimately lead to various cellular responses, including chemotaxis of immune cells such as dendritic cells, macrophages, and natural killer cells, as well as roles in adipogenesis and glucose metabolism.
Differential Activity of Chemerin Isoforms on ChemR23
The various C-terminally processed Chemerin isoforms exhibit markedly different abilities to activate ChemR23, a critical factor in determining the physiological outcome. This differential activity is primarily assessed through in vitro assays measuring downstream signaling events, such as intracellular calcium mobilization and chemotaxis.
| Chemerin Isoform | C-terminal Amino Acid | Generating Protease(s) | Relative Activity on ChemR23 | EC50 for Ca2+ Mobilization (nM) | Reference(s) |
| Pro-chemerin (Chem-163S) | Serine | - (Precursor) | Low | 54.2 ± 19.9 | |
| Chemerin-158K | Lysine | Plasmin, Tryptase | Low | 65.2 ± 13.2 | |
| Chemerin-157S | Serine | Elastase, Carboxypeptidase N/B | Highest | 1.2 ± 0.7 | |
| Chemerin-156F | Phenylalanine | Cathepsin G | High | ~5% of Chemerin-157S activity | |
| Chemerin-155A | Alanine | Elastase, Proteinase 3, Tryptase | Inactive (potential antagonist) | No agonist activity | |
| Chemerin-154F | Phenylalanine | Chymase | Inactive | Not reported | |
| Chemerin-152G | Glycine | Elastase, ACE | Inactive | Not reported |
EC50 values can vary depending on the cell system and assay conditions used.
Experimental Protocols
Calcium Mobilization Assay
This assay is a cornerstone for assessing the activation of Gq/i-coupled receptors like ChemR23.
Principle: Upon receptor activation, intracellular calcium levels rise due to release from intracellular stores. This change is detected using a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Culture: Use a cell line stably expressing human ChemR23 (e.g., CHO or HEK293 cells). Culture cells to ~80-90% confluency in appropriate media.
-
Dye Loading: Aspirate culture medium and wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Cell Preparation: After incubation, wash the cells to remove excess dye and resuspend them in the buffered salt solution.
-
Fluorometric Measurement: Transfer the cell suspension to a cuvette or microplate for use in a fluorometer or a fluorescence plate reader.
-
Stimulation: Establish a baseline fluorescence reading. Add varying concentrations of the Chemerin isoform to be tested.
-
Data Acquisition: Record the change in fluorescence intensity over time. The peak increase in fluorescence corresponds to the maximal calcium mobilization.
-
Data Analysis: Plot the peak fluorescence change against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the directed migration of cells towards a chemoattractant.
Principle: Cells are placed in an upper chamber separated by a porous membrane from a lower chamber containing the chemoattractant. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
Methodology:
-
Cell Preparation: Isolate primary immune cells (e.g., human monocyte-derived dendritic cells) or use a cell line expressing ChemR23. Resuspend the cells in a serum-free medium.
-
Chamber Assembly: Use a multi-well chemotaxis chamber (e.g., Boyden chamber). Add different concentrations of the Chemerin isoform to the lower wells.
-
Cell Seeding: Place the porous membrane (e.g., 5 µm pore size polycarbonate) over the lower wells. Add the cell suspension to the upper chambers.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 90 minutes to 3 hours).
-
Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Giemsa or DAPI).
-
Data Analysis: Count the number of migrated cells in several high-power fields for each condition using a microscope. Plot the number of migrated cells against the chemoattractant concentration to determine the chemotactic index and EC50.
Conclusion
The bioactivity of Chemerin is exquisitely controlled through a multi-step proteolytic processing cascade that generates a spectrum of isoforms with varying abilities to activate the ChemR23 receptor. The most potent agonist, Chemerin-157S, is the product of specific enzymatic cleavages, while other proteases can either generate less active forms or inactivate the protein altogether. This intricate regulatory mechanism allows for tissue-specific and context-dependent modulation of ChemR23 signaling, which has profound implications for a variety of physiological and disease states. A thorough understanding of the proteases involved, the resulting Chemerin isoforms, and their differential effects on ChemR23 is paramount for the development of novel therapeutic strategies targeting this important signaling axis.
References
- 1. Chemerin: A Functional Adipokine in Reproductive Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemerin: A Potential Regulator of Inflammation and Metabolism for Chronic Obstructive Pulmonary Disease and Pulmonary Rehabilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proteolytic Cleavage of Chemerin Protein Is Necessary for Activation to the Active Form, Chem157S, Which Functions as a Signaling Molecule in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Chemerin Levels: A Detailed Guide Using ELISA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to measuring chemerin levels using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Chemerin, a multifunctional adipokine, plays a significant role in inflammation, metabolic regulation, and immune cell trafficking, making its accurate quantification crucial in various research and drug development contexts.[1][2][3]
Introduction to Chemerin
Chemerin is a chemoattractant protein that exerts its biological effects by binding to G protein-coupled receptors, primarily the chemokine-like receptor 1 (CMKLR1, also known as ChemR23).[3][4] It is initially secreted as an inactive pro-protein and requires proteolytic cleavage to become fully active. The chemerin/CMKLR1 signaling pathway is implicated in both pro-inflammatory and anti-inflammatory processes, as well as in adipogenesis and glucose homeostasis. Dysregulation of chemerin levels has been associated with obesity, metabolic syndrome, and various inflammatory diseases.
Chemerin Signaling Pathway
Chemerin binding to its primary receptor, CMKLR1, initiates a cascade of intracellular events. This includes the activation of G-proteins, leading to an increase in intracellular calcium, the phosphorylation of mitogen-activated protein kinases (MAPKs) like p42/p44 (ERK1/2), and the inhibition of cyclic AMP (cAMP) production. Chemerin can also signal through the G protein-coupled receptor 1 (GPR1). A third receptor, C-C chemokine receptor-like 2 (CCRL2), is a non-signaling receptor that is thought to present chemerin to CMKLR1-expressing cells.
References
Application Notes and Protocols for the Synthesis and Characterization of Selective ChemR23 Peptide Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a critical role in both inflammatory and anti-inflammatory processes.[1][2] Its endogenous ligand is the chemoattractant protein chemerin. Upon proteolytic processing of its C-terminus, chemerin is converted into a potent agonist for ChemR23.[3] The C-terminal nonapeptide of processed chemerin, known as chemerin-9 (amino acid sequence: YFPGQFAFS), has been identified as a potent and selective agonist, retaining most of the activity of the full-length protein.[2][3] Synthetic chemerin-derived peptides, such as chemerin-9 and C15, have emerged as valuable tools for studying the therapeutic potential of targeting the chemerin/ChemR23 axis in various diseases, including cardiovascular and inflammatory conditions.
These application notes provide detailed protocols for the synthesis of the selective ChemR23 peptide agonist, chemerin-9, via solid-phase peptide synthesis (SPPS). Additionally, comprehensive methodologies for the characterization of synthetic peptide agonists are described, including binding, functional, and cell-based assays.
Data Presentation: Quantitative Activity of Selective ChemR23 Peptide Agonists
The following table summarizes the reported biological activities of various chemerin-derived peptide agonists for ChemR23. This data facilitates the comparison of their potency and efficacy.
| Agonist | Assay Type | Cell Line/System | Parameter | Value | Reference |
| Chemerin-9 | Calcium Mobilization | CAL1 cells expressing ChemR23 | EC50 | >1.00E+4 nM | |
| Chemerin-9 | Calcium Mobilization | CMKLR1-expressing cells | pEC50 | 8.6 ± 0.15 | |
| Chemerin-9 | G protein activation | CMKLR1 | pEC50 | 8.6 ± 0.15 | |
| C15 | Macrophage Chemotaxis | Murine Peritoneal Macrophages | EC50 | ~100 pM | |
| C15 | Inhibition of Proinflammatory Mediator Production | Murine Peritoneal Macrophages | Effective Concentration | 0.1 - 1 pM |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Chemerin-9
This protocol details the manual synthesis of chemerin-9 (YFPGQFAFS) using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Ser(tBu)-Wang resin
-
Fmoc-amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the chemerin-9 sequence (F, A, Q, G, P, F, Y).
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% EDT, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Protocol 2: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a synthetic peptide agonist for ChemR23.
Materials:
-
Cell membranes prepared from a cell line stably expressing human ChemR23.
-
Radioligand (e.g., [125I]-Chemerin-9)
-
Synthetic peptide agonist (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Plate Preparation: Pre-treat the filter plates with a blocking solution (e.g., 0.3% polyethyleneimine).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
A serial dilution of the synthetic peptide agonist.
-
Radioligand at a final concentration close to its Kd.
-
Cell membranes (typically 10-20 µg of protein per well).
-
For non-specific binding control wells, add a high concentration of a known non-radiolabeled ChemR23 ligand.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of the plate through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Calcium Mobilization Assay
This protocol measures the ability of a synthetic peptide agonist to induce an increase in intracellular calcium via ChemR23 activation, typically in a recombinant cell line.
Materials:
-
A cell line stably co-expressing ChemR23 and a promiscuous G-protein (e.g., Gα15) to couple to the calcium signaling pathway.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Synthetic peptide agonist
-
Fluorescence plate reader with an automated liquid handling system (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of the synthetic peptide agonist in HBSS.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the automated liquid handling system to add the agonist dilutions to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response.
-
Protocol 4: β-Arrestin Recruitment Assay
This protocol determines the ability of a synthetic peptide agonist to induce the recruitment of β-arrestin to the activated ChemR23 receptor.
Materials:
-
A cell line engineered to express ChemR23 fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., DiscoverX PathHunter® β-arrestin assay).
-
Cell culture medium and supplements
-
Synthetic peptide agonist
-
Assay-specific detection reagents
-
Luminometer or other appropriate plate reader
Procedure:
-
Cell Plating: Seed the engineered cells into a 384-well white-walled plate and culture according to the manufacturer's instructions.
-
Compound Addition:
-
Prepare serial dilutions of the synthetic peptide agonist in the appropriate assay buffer.
-
Add the agonist dilutions to the cell plate.
-
-
Incubation: Incubate the plate for the time specified by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Detection:
-
Add the detection reagents to the wells according to the manufacturer's protocol.
-
Incubate for the recommended time at room temperature to allow the signal to develop.
-
-
Measurement: Measure the luminescence or other signal using a plate reader.
-
Data Analysis:
-
Plot the signal as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response for β-arrestin recruitment.
-
Protocol 5: Chemotaxis Assay
This protocol assesses the ability of a synthetic peptide agonist to induce the migration of ChemR23-expressing cells.
Materials:
-
ChemR23-expressing cells (e.g., monocytes, macrophages, or a recombinant cell line)
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell® inserts) with a porous membrane (typically 3-8 µm pore size)
-
Chemotaxis buffer (e.g., serum-free RPMI with 0.1% BSA)
-
Synthetic peptide agonist
-
Calcein AM or other cell viability stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Harvest the cells and resuspend them in chemotaxis buffer.
-
Label the cells with Calcein AM according to the manufacturer's protocol.
-
-
Assay Setup:
-
Add different concentrations of the synthetic peptide agonist to the lower wells of the chemotaxis chamber.
-
Place the porous membrane (or Transwell® insert) over the lower wells.
-
Add the labeled cell suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient for cell migration (typically 1-4 hours).
-
Measurement:
-
Carefully remove the non-migrated cells from the upper surface of the membrane.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity (representing the number of migrated cells) as a function of the logarithm of the agonist concentration.
-
Determine the EC50 for the chemotactic response.
-
Mandatory Visualization
References
- 1. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-terminal nonapeptide of mature chemerin activates the chemerin receptor with low nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Stable ChemR23-Expressing Cell Line: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for establishing a stable cell line expressing the chemerin receptor 23 (ChemR23), a G protein-coupled receptor (GPCR) implicated in inflammation and metabolic diseases. These application notes and detailed protocols are designed to assist researchers in creating a robust cellular tool for compound screening and functional studies.
Introduction
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is the receptor for the adipokine chemerin and the pro-resolving lipid mediator resolvin E1.[1][2][3] Its involvement in various physiological and pathological processes makes it an attractive target for drug discovery. A stable cell line overexpressing ChemR23 provides a consistent and reproducible system for high-throughput screening of potential therapeutic agents and for investigating the intricacies of its signaling pathways. This guide outlines the essential steps, from vector construction to the characterization of the stable cell line.
I. Vector Construction and Design
The foundation of a stable cell line is a well-designed expression vector. The vector should contain the ChemR23 coding sequence and a selectable marker to enable the selection of successfully transfected cells.
Key Vector Elements:
-
Promoter: A strong constitutive promoter, such as the cytomegalovirus (CMV) or spleen focus-forming virus (SFFV) promoter, is recommended for high-level expression in mammalian cells.[4]
-
ChemR23 cDNA: The full-length human ChemR23 coding sequence (Gene ID: 1240, UniProt: Q99788) should be cloned into the multiple cloning site of the expression vector.[5]
-
Selectable Marker: An antibiotic resistance gene, such as neomycin phosphotransferase (providing resistance to G418) or puromycin N-acetyl-transferase (providing resistance to puromycin), is crucial for selecting stable integrants.
-
Polyadenylation Signal: A polyadenylation signal, like the one from SV40 or bovine growth hormone (BGH), is necessary for proper transcription termination and mRNA stability.
Lentiviral vectors are also an efficient option for generating stable cell lines due to their ability to integrate into the host genome, leading to long-term transgene expression.
II. Host Cell Line Selection
The choice of the host cell line is critical and depends on the intended application. Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for generating stable cell lines for drug screening and recombinant protein production.
-
CHO-K1 Cells: These cells are robust, have a high capacity for protein production, and are widely accepted for industrial applications.
-
HEK293 Cells: These cells are easily transfected and are suitable for producing viral vectors and for studying GPCR signaling.
III. Experimental Protocols
A. Cell Culture and Maintenance
Proper cell culture techniques are fundamental to the success of generating a stable cell line.
Protocol 1: General Cell Culture
-
Culture CHO-K1 or HEK293 cells in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency to maintain them in the exponential growth phase.
B. Determination of Antibiotic Selection Concentration (Kill Curve)
Before transfection, it is essential to determine the optimal concentration of the selection antibiotic that effectively kills non-transfected cells.
Protocol 2: Kill Curve Determination
-
Seed the parental (non-transfected) cells in a 24-well plate at a density that allows for several days of growth.
-
The following day, replace the medium with fresh medium containing a range of antibiotic concentrations (e.g., for G418 in CHO-K1 cells: 100-1000 µg/mL; for puromycin in HEK293 cells: 0.5-10 µg/mL). Include a no-antibiotic control.
-
Replenish the medium with the corresponding antibiotic concentrations every 2-3 days.
-
Observe the cells daily for 7-10 days and assess cell viability.
-
The minimum concentration of the antibiotic that results in complete cell death after 7-10 days is the optimal concentration for selection.
C. Transfection
Transfection is the process of introducing the expression vector into the host cells. Various methods can be employed, with lipid-based transfection and electroporation being common choices.
Protocol 3: Lipid-Based Transfection
-
One day before transfection, seed the host cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, dilute the ChemR23 expression plasmid DNA and a lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Incubate the DNA-lipid complexes at room temperature for the recommended time.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh, complete growth medium.
-
Allow the cells to recover for 24-48 hours before starting the antibiotic selection.
D. Selection of Stable Clones
This step involves selecting the cells that have successfully integrated the expression vector into their genome.
Protocol 4: Antibiotic Selection and Clonal Isolation
-
After the 24-48 hour recovery period post-transfection, passage the cells into a larger flask and add the pre-determined optimal concentration of the selection antibiotic to the culture medium.
-
Replace the selective medium every 3-4 days to remove dead cells and maintain the selection pressure.
-
Continue the selection for 2-3 weeks, or until discrete antibiotic-resistant colonies are visible.
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expand each clone in separate culture vessels containing the selective medium.
E. Screening and Characterization of Stable Clones
Once individual clones are expanded, they must be screened to identify those with the highest and most stable expression of ChemR23.
Protocol 5: Screening by Flow Cytometry
-
Harvest the cells from each expanded clone.
-
Incubate the cells with a primary antibody specific for the extracellular domain of ChemR23.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody.
-
Analyze the cells using a flow cytometer to quantify the surface expression of ChemR23. Select the clones with the highest mean fluorescence intensity.
Protocol 6: Quantification of ChemR23 mRNA by qPCR
-
Isolate total RNA from the selected clones.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers specific for the ChemR23 gene and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of ChemR23 mRNA in each clone.
Protocol 7: Functional Characterization by Calcium Mobilization Assay
ChemR23 activation leads to an increase in intracellular calcium. A calcium mobilization assay is a key functional screen for GPCRs.
-
Seed the stable clones in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulate the cells with varying concentrations of a ChemR23 agonist, such as chemerin.
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
Determine the EC50 value for the agonist in the high-expressing clones.
IV. Data Presentation
Quantitative data should be summarized in tables for easy comparison and analysis.
Table 1: Antibiotic Selection Concentrations
| Cell Line | Antibiotic | Typical Concentration Range (µg/mL) |
| CHO-K1 | G418 (Geneticin) | 400 - 1000 |
| HEK293 | Puromycin | 1 - 10 |
Table 2: Transfection Efficiency
| Cell Line | Transfection Method | Plasmid DNA Amount (µg per 6-well) | Typical Efficiency (%) |
| CHO-K1 | Lipid-based | 2 - 4 | 30 - 60 |
| HEK293 | Lipid-based | 2 - 4 | 50 - 80 |
Table 3: Characterization of ChemR23 Stable Clones
| Clone ID | Relative ChemR23 mRNA Expression (fold change) | Mean Fluorescence Intensity (Flow Cytometry) | Chemerin EC50 (nM) in Calcium Assay |
| Clone A | 50 | 8500 | 5.2 |
| Clone B | 35 | 6200 | 10.8 |
| Clone C | 10 | 2100 | 25.4 |
| Parental | 1 | 150 | >1000 |
V. Visualizations
Diagrams are provided to illustrate key pathways and workflows.
Caption: ChemR23 Signaling Pathway.
Caption: Stable Cell Line Generation Workflow.
References
- 1. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 2. ChemR23 signaling ameliorates cognitive impairments in diabetic mice via dampening oxidative stress and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alstembio.com [alstembio.com]
- 5. ChemiSCREEN™ ChemR23 Chemoattractant Receptor Stable Cell Line [discoverx.com]
In Vivo Imaging of ChemR23 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a significant role in inflammation, immune responses, and various disease processes. Its involvement in conditions such as acute lung injury, pulmonary fibrosis, and cancer has made it an attractive target for diagnostic imaging and therapeutic intervention. In vivo imaging of ChemR23 in animal models provides a powerful tool to study its expression and function non-invasively, enabling the evaluation of disease progression and the efficacy of novel therapeutics. This document provides detailed application notes and protocols for the in vivo imaging of ChemR23 using positron emission tomography (PET) with a specific focus on the radiotracer [⁶⁴Cu]NODAGA-CG34.
I. PET Imaging of ChemR23 with [⁶⁴Cu]NODAGA-CG34
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the quantitative assessment of biological processes in vivo. The development of specific radiotracers targeting ChemR23 has enabled its visualization and quantification in various animal models.
Radiotracer: [⁶⁴Cu]NODAGA-CG34
[⁶⁴Cu]NODAGA-CG34 is a PET radiotracer consisting of the CG34 peptide, a potent and selective agonist for ChemR23, conjugated to the chelator NODAGA and radiolabeled with Copper-64 (⁶⁴Cu). ⁶⁴Cu is a positron-emitting radionuclide with a half-life of 12.7 hours, which is suitable for imaging with peptide-based radiotracers.
Quantitative Data Summary
The following tables summarize the biodistribution of [⁶⁴Cu]NODAGA-CG34 in different murine models, expressed as the percentage of injected dose per gram of tissue (%ID/g). This data is crucial for understanding the tracer's in vivo behavior and identifying target engagement.
Table 1: Biodistribution of [⁶⁴Cu]NODAGA-CG34 in a Murine Model of Lipopolysaccharide (LPS)-Induced Acute Lung Injury
| Organ | Control (%ID/g ± SEM) | LPS-Treated (%ID/g ± SEM) |
| Lungs | ~0.5 ± 0.1 | ~1.0 ± 0.2 |
| Spleen | ~0.8 ± 0.2 | ~1.5 ± 0.3 |
| Liver | ~1.2 ± 0.3 | ~2.0 ± 0.4 |
| Kidneys | ~2.5 ± 0.5 | ~3.5 ± 0.6 |
| Muscle | ~0.2 ± 0.05 | ~0.3 ± 0.07 |
| Blood | ~1.0 ± 0.2 | ~1.2 ± 0.3 |
| Data is generalized from published studies and represents typical values observed ~90 minutes post-injection. |
Table 2: Biodistribution of a ⁶⁸Ga-labeled NODAGA-conjugated peptide in a Murine Model of Bleomycin-Induced Pulmonary Fibrosis (Representative Data)
| Organ | Control (%ID/g ± SD) | Bleomycin-Treated (Day 14) (%ID/g ± SD) | Bleomycin-Treated (Day 21) (%ID/g ± SD) |
| Lungs | 0.05 ± 0.02 | 0.21 ± 0.03 | 0.59 ± 0.39 |
| Blood | 0.10 ± 0.03 | 0.12 ± 0.04 | 0.15 ± 0.05 |
| Liver | 0.15 ± 0.04 | 0.18 ± 0.05 | 0.20 ± 0.06 |
| Kidneys | 1.50 ± 0.30 | 1.60 ± 0.40 | 1.70 ± 0.45 |
| Muscle | 0.08 ± 0.02 | 0.10 ± 0.03 | 0.12 ± 0.04 |
| Data is based on a study using a collagen-targeting peptide and is representative of expected trends in a fibrosis model.[1][2] |
Table 3: Biodistribution of a ⁶⁸Ga-labeled NODAGA-RGD Dimer in a Murine Melanoma Xenograft Model (Representative Data for Tumor Imaging)
| Organ | %ID/g at 45 min |
| Tumor | ~3.5 |
| Blood | ~1.5 |
| Liver | ~0.5 |
| Kidneys | ~4.0 |
| Muscle | ~0.8 |
| This data is from a different peptide tracer but illustrates typical uptake values in a solid tumor model.[3] |
II. Experimental Protocols
Protocol 1: Synthesis and Radiolabeling of [⁶⁴Cu]NODAGA-CG34
This protocol describes the general steps for the synthesis of the CG34 peptide, its conjugation to the NODAGA chelator, and subsequent radiolabeling with ⁶⁴Cu.
A. Solid-Phase Peptide Synthesis (SPPS) of CG34 Peptide
The CG34 peptide is a peptidomimetic analog of the C-terminus of chemerin. Its synthesis is typically performed using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM, diethyl ether)
-
HPLC for purification
-
Mass spectrometer for characterization
-
-
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU/HOBt and a base like DIPEA in DMF. Monitor the reaction using a ninhydrin test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the CG34 sequence.
-
Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the CG34 peptide using mass spectrometry and analytical HPLC.
-
B. Conjugation of CG34 Peptide to NODAGA
-
Materials:
-
Purified CG34 peptide with a free amine group (e.g., on a lysine residue)
-
NODAGA-NHS ester (or other activated form of NODAGA)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Solvents (DMF or DMSO)
-
HPLC for purification
-
Mass spectrometer for characterization
-
-
Procedure:
-
Dissolve the CG34 peptide in the reaction buffer.
-
Dissolve the NODAGA-NHS ester in a small amount of DMF or DMSO.
-
Add the NODAGA-NHS ester solution to the peptide solution in a molar excess (e.g., 3-5 fold).
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Purify the NODAGA-CG34 conjugate by reverse-phase HPLC.
-
Confirm the identity of the conjugate by mass spectrometry.
-
C. Radiolabeling of NODAGA-CG34 with ⁶⁴Cu
-
Materials:
-
NODAGA-CG34 conjugate
-
[⁶⁴Cu]CuCl₂ in dilute HCl
-
Ammonium acetate buffer (0.1 M, pH 5.5-6.5)
-
Reaction vial
-
Heating block or water bath
-
Radio-TLC or radio-HPLC for quality control
-
-
Procedure:
-
In a reaction vial, add the NODAGA-CG34 conjugate (typically 5-20 µg).
-
Add ammonium acetate buffer to maintain the pH between 5.5 and 6.5.
-
Add the [⁶⁴Cu]CuCl₂ solution (typically 37-370 MBq).
-
Incubate the reaction mixture at 42°C for 30-45 minutes.[4] Some NODAGA conjugates can be labeled at room temperature.[5]
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is desirable.
-
The final product can be used for in vivo studies after appropriate formulation in a sterile solution (e.g., saline).
-
Protocol 2: Animal Models for In Vivo Imaging of ChemR23
A. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
-
Materials:
-
C57BL/6 mice (male or female, 8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
-
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Intratracheally instill a single dose of LPS (e.g., 2.5 mg/kg) dissolved in sterile PBS (typically 50 µL). Control mice receive sterile PBS only.
-
Allow the mice to recover. The peak of inflammation and ChemR23 expression is often observed 24-72 hours post-LPS administration.
-
At the desired time point, the mice are ready for PET imaging with [⁶⁴Cu]NODAGA-CG34.
-
B. Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Materials:
-
C57BL/6 mice (male or female, 8-12 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
-
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Intratracheally instill a single dose of bleomycin (e.g., 1-3 U/kg) dissolved in sterile saline (typically 50 µL). Control mice receive sterile saline only.
-
Monitor the mice for weight loss and signs of distress.
-
The fibrotic phase typically develops from day 7 onwards, with significant fibrosis established by day 14-21.
-
At the desired time point, the mice are ready for PET imaging.
-
C. Breast Cancer Xenograft Model in Mice
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
ChemR23-positive human breast cancer cell line (e.g., DU4475)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Sterile PBS
-
-
Procedure:
-
Culture the breast cancer cells to ~80% confluency.
-
Harvest the cells and resuspend them in sterile PBS, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100-200 µL) into the flank of the mice.
-
Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
The mice are then ready for PET imaging.
-
Protocol 3: In Vivo PET Imaging
-
Materials:
-
Animal model with the disease of interest
-
[⁶⁴Cu]NODAGA-CG34 radiotracer
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Tail vein catheter or syringe for injection
-
-
Procedure:
-
Anesthetize the mouse and place it on the scanner bed.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Administer a bolus injection of [⁶⁴Cu]NODAGA-CG34 (e.g., 3.7-7.4 MBq) via the tail vein.
-
Acquire dynamic or static PET images at desired time points (e.g., 60-90 minutes post-injection).
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images for anatomical localization of tracer uptake.
-
Perform quantitative analysis by drawing regions of interest (ROIs) on the images to determine the tracer uptake in various organs, expressed as %ID/g or Standardized Uptake Value (SUV).
-
III. Visualizations
ChemR23 Signaling Pathway
Caption: Simplified ChemR23 signaling cascade upon ligand binding.
Experimental Workflow for PET Imaging
References
- 1. Collagen-targeted PET imaging for progressive experimental lung fibrosis quantification and monitoring of efficacy of anti-fibrotic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [68Ga]Ga-FAPI-46 PET for noninvasive detection of pulmonary fibrosis disease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Macro-Cyclic Bifunctional Chelators DOTA and NODAGA on Radiolabeling and In Vivo Biodistribution of Ga-68 Cyclic RGD Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for siRNA-Mediated Knockdown of CMKLR1 in Primary Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the small interfering RNA (siRNA)-mediated knockdown of Chemokine-like Receptor 1 (CMKLR1) in primary macrophages. This document includes detailed protocols for the isolation and culture of primary macrophages, siRNA transfection, and subsequent functional assays. Additionally, it summarizes expected quantitative outcomes and visualizes key experimental and biological pathways.
Introduction to CMKLR1 in Macrophages
Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23, is a G protein-coupled receptor (GPCR) that plays a significant role in both inflammatory and anti-inflammatory processes.[1][2] In macrophages, the activation of CMKLR1 by its ligand, chemerin, triggers downstream signaling cascades that influence critical cellular functions such as migration, phagocytosis, and cytokine production.[1][3] The multifaceted roles of the chemerin/CMKLR1 axis in macrophage biology make it an attractive target for therapeutic intervention in various diseases, including metabolic disorders and inflammatory conditions.[1] Understanding the precise functions of CMKLR1 in primary macrophages through loss-of-function studies, such as siRNA-mediated knockdown, is crucial for elucidating its role in disease pathogenesis and for the development of novel therapeutics.
Data Presentation: Expected Quantitative Outcomes of CMKLR1 Knockdown
The following tables summarize the anticipated effects of siRNA-mediated CMKLR1 knockdown in primary macrophages based on the known functions of the receptor. Direct quantitative data for CMKLR1 knockdown in primary macrophages is limited in publicly available literature; therefore, these tables are compiled from studies on CMKLR1 activation, knockout models, or knockdown in other cell types, and serve as a predictive guide for expected experimental outcomes.
Table 1: Efficiency of CMKLR1 Knockdown
| Target Gene | Method of Quantification | Expected Knockdown Efficiency (%) | Validation |
| CMKLR1 mRNA | qRT-PCR | 70 - 90% | Compared to non-targeting control siRNA |
| CMKLR1 Protein | Western Blot / Flow Cytometry | 60 - 80% | Compared to non-targeting control siRNA |
Table 2: Functional Consequences of CMKLR1 Knockdown in Primary Macrophages
| Functional Assay | Metric | Expected Outcome with CMKLR1 Knockdown | Rationale/Supporting Evidence |
| Chemotaxis | Number of migrated cells towards a chemerin gradient | Significant decrease | CMKLR1 activation is a potent chemoattractant for macrophages. Knockdown in other cell types has been shown to reduce migration. |
| Phagocytosis | Percentage of phagocytically active cells or phagocytic index | Potential alteration | CMKLR1 activation by certain ligands can increase phagocytic activity. |
| Cytokine Secretion | Pro-inflammatory cytokines (TNF-α, IL-6) | Potential decrease | CMKLR1 signaling can lead to the production of pro-inflammatory cytokines. |
| Anti-inflammatory cytokine (IL-10) | Potential alteration | The role of CMKLR1 in regulating IL-10 is context-dependent. |
Experimental Workflow
The overall experimental workflow for siRNA-mediated knockdown of CMKLR1 in primary macrophages and subsequent functional analysis is depicted below.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) and their differentiation into macrophages.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol.
-
Cell Culture: Resuspend the enriched monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiation: Plate the monocytes at a density of 1 x 10^6 cells/mL in tissue culture-treated plates. Add 50 ng/mL of human M-CSF to the culture medium to induce differentiation into macrophages.
-
Incubation: Culture the cells for 6-7 days at 37°C in a 5% CO2 incubator. Replace the medium with fresh M-CSF-containing medium every 2-3 days.
-
Macrophage Harvest: After differentiation, macrophages will be adherent. Wash the cells with PBS before proceeding to transfection.
Protocol 2: siRNA Transfection of Primary Macrophages
This protocol details the transfection of primary macrophages with siRNA targeting CMKLR1 using a lipid-based transfection reagent. Primary macrophages are notoriously difficult to transfect; therefore, optimization of siRNA and reagent concentrations is critical.
Materials:
-
Primary macrophages (from Protocol 1)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
CMKLR1 siRNA (validated sequences recommended)
-
Non-targeting control siRNA
-
Nuclease-free water and tubes
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed the differentiated macrophages in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Prepare a 20 µM stock solution of CMKLR1 siRNA and non-targeting control siRNA in nuclease-free water.
-
Transfection Complex Formation (per well of a 24-well plate):
-
Tube A: Dilute 10-30 pmol of siRNA in 50 µL of Opti-MEM™.
-
Tube B: Dilute 1-3 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the 100 µL of the siRNA-lipid complex dropwise to each well containing the macrophages. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours before proceeding with downstream analyses. The medium may be changed after 4-6 hours if cytotoxicity is observed.
Protocol 3: Validation of CMKLR1 Knockdown by qRT-PCR
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
Primers for CMKLR1 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: At 48-72 hours post-transfection, lyse the cells and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green Master Mix and primers specific for CMKLR1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of CMKLR1 mRNA using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing the CMKLR1 siRNA-treated samples to the non-targeting control.
Protocol 4: Functional Assays
-
At 48 hours post-transfection, detach the macrophages.
-
Resuspend the cells in serum-free medium.
-
Add a chemoattractant (e.g., 10 nM chemerin) to the lower chamber of a Transwell plate (8 µm pore size).
-
Add the transfected macrophages to the upper chamber.
-
Incubate for 2-4 hours at 37°C.
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
At 48 hours post-transfection, incubate the macrophages with fluorescently labeled zymosan particles or apoptotic cells for 1-2 hours.
-
Wash the cells extensively with cold PBS to remove non-internalized particles.
-
Analyze the uptake of fluorescent particles by flow cytometry or fluorescence microscopy.
-
Quantify the percentage of cells that have phagocytosed particles and the mean fluorescence intensity.
-
At 48 hours post-transfection, stimulate the macrophages with a pro-inflammatory stimulus (e.g., 100 ng/mL LPS) for 6-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
CMKLR1 Signaling Pathway in Macrophages
Upon binding of its ligand, chemerin, CMKLR1 activates intracellular signaling pathways that are crucial for macrophage function. This process involves G-protein coupling, which leads to the activation of the PI3K/AKT and MAPK/ERK pathways. These signaling cascades ultimately converge on the activation of transcription factors, such as NF-κB, which regulate the expression of genes involved in inflammation and cell migration.
References
- 1. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 3. Chemerin-Activated Functions of CMKLR1 are Regulated by G Protein-Coupled Receptor Kinase 6 (GRK6) and β-Arrestin 2 in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Analyzing ChemR23-Mediated Chemotaxis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of ChemR23-mediated chemotaxis. ChemR23, also known as chemerin receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response by guiding the migration of immune cells such as macrophages and dendritic cells.[1][2][3][4] Its primary endogenous ligand is the chemoattractant protein chemerin.[4] Understanding the mechanisms of ChemR23-mediated chemotaxis is vital for the development of novel therapeutics targeting inflammatory diseases and cancer.
ChemR23 Signaling Pathway
Upon binding of its ligand, chemerin, ChemR23 activates intracellular signaling cascades that orchestrate cell migration. This process is initiated by the coupling of the receptor to pertussis toxin (PTX)-sensitive G proteins, specifically of the Gi family. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the G protein activation triggers the release of intracellular calcium (Ca2+) stores and the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2). These signaling events are central to the directed movement of cells towards a chemerin gradient.
References
Application Notes and Protocols for Immunofluorescence Staining of ChemR23 in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of ChemR23, also known as chemokine-like receptor 1 (CMKLR1), in both frozen and formalin-fixed paraffin-embedded (FFPE) tissue sections. This document includes comprehensive experimental procedures, quantitative data summaries, and visual representations of the experimental workflow and the ChemR23 signaling pathway.
Introduction
ChemR23 is a G protein-coupled receptor (GPCR) that plays a significant role in both initiating and resolving inflammation.[1] Its primary endogenous ligands are the chemerin protein and the lipid mediator resolvin E1. The activation of ChemR23 is implicated in the chemotaxis of various immune cells, including macrophages, dendritic cells, and natural killer cells, to sites of inflammation.[1][2][3] Given its involvement in inflammatory processes and its expression in various tissues, the accurate detection and localization of ChemR23 are crucial for research in immunology, oncology, and metabolic diseases.
Data Presentation
The following tables summarize key quantitative parameters for the immunofluorescence staining of ChemR23. These values are derived from published protocols and antibody datasheets and should be optimized for specific experimental conditions.
Table 1: Primary and Secondary Antibody Dilutions and Incubation Conditions
| Antibody Type | Target | Host Species | Recommended Dilution | Incubation Time | Incubation Temperature |
| Primary | ChemR23/CMKLR1 | Rabbit | 1:100 - 1:400 | 1 hour - overnight | Room Temperature or 4°C |
| Primary | ChemR23/CMKLR1 | Mouse | 1:50 - 1:200 | 1 hour - overnight | Room Temperature or 4°C |
| Secondary | Anti-Rabbit IgG (Alexa Fluor conjugate) | Goat/Donkey | 1:500 - 1:1000 | 30 - 60 minutes | Room Temperature |
| Secondary | Anti-Mouse IgG (Alexa Fluor conjugate) | Goat/Donkey | 1:500 - 1:1000 | 30 - 60 minutes | Room Temperature |
Table 2: Reagent Concentrations and Incubation Times for Key Protocol Steps
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Fixation (FFPE) | 4% Paraformaldehyde (PFA) | 4% (w/v) | 12 - 24 hours | 4°C |
| Fixation (Frozen) | 4% Paraformaldehyde (PFA) or Acetone | 4% (w/v) or 100% | 15 - 20 minutes | Room Temperature or -20°C |
| Antigen Retrieval (FFPE) | Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0) | 10 mM | 10 - 20 minutes | 95-100°C |
| Permeabilization | Triton X-100 or NP-40 | 0.1% - 0.5% in PBS | 10 - 15 minutes | Room Temperature |
| Blocking | Normal Serum (from secondary host) or BSA | 5% - 10% | 30 - 60 minutes | Room Temperature |
| Nuclear Counterstain | DAPI or Hoechst | 1 µg/mL | 5 - 10 minutes | Room Temperature |
Experimental Protocols
Two detailed protocols are provided below for the immunofluorescence staining of ChemR23 in frozen and FFPE tissue sections.
Protocol 1: Immunofluorescence Staining of ChemR23 in Frozen Tissue Sections
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS or 100% Acetone (pre-chilled at -20°C)
-
Cryostat and OCT embedding medium
-
Blocking Buffer: 5% normal goat serum and 0.3% Triton X-100 in PBS
-
Antibody Dilution Buffer: 1% BSA in PBS
-
Primary antibody against ChemR23
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Tissue Preparation:
-
Freshly dissected tissue should be immediately embedded in OCT medium and snap-frozen in isopentane cooled with liquid nitrogen.
-
Store frozen blocks at -80°C until sectioning.
-
Cut 5-10 µm thick sections using a cryostat and mount them on charged microscope slides.
-
-
Fixation:
-
Air dry the slides for 30-60 minutes at room temperature.
-
Fix the sections with 4% PFA for 15-20 minutes at room temperature or with ice-cold acetone for 10 minutes at -20°C.
-
Wash the slides three times for 5 minutes each with PBS.
-
-
Permeabilization and Blocking:
-
Incubate the sections with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding and permeabilize the tissue.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ChemR23 antibody in the Antibody Dilution Buffer according to the recommended dilution range (see Table 1).
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides three times for 5 minutes each with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in the Antibody Dilution Buffer (see Table 1).
-
Apply the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the slides three times for 5 minutes each with PBS, protected from light.
-
Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Wash the slides a final time with PBS for 5 minutes.
-
Mount the coverslips using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
-
Protocol 2: Immunofluorescence Staining of ChemR23 in FFPE Tissue Sections
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate (pH 6.0) or 10 mM Tris-EDTA (pH 9.0)
-
PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 10% normal goat serum in PBS
-
Antibody Dilution Buffer: 1% BSA in PBS
-
Primary antibody against ChemR23
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate the sections by sequential 5-minute incubations in 100%, 95%, and 70% ethanol.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer and heat in a steamer or water bath at 95-100°C for 20 minutes.
-
Allow the slides to cool down to room temperature in the buffer.
-
Wash with PBS three times for 5 minutes each.
-
-
Permeabilization:
-
Incubate sections with Permeabilization Buffer for 15 minutes at room temperature.
-
Wash with PBS three times for 5 minutes each.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ChemR23 antibody in Antibody Dilution Buffer (see Table 1).
-
Apply the diluted antibody and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides three times for 5 minutes each with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer (see Table 1).
-
Apply the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the slides three times for 5 minutes each with PBS, protected from light.
-
Incubate with DAPI or Hoechst solution for 5-10 minutes.
-
Wash once with PBS for 5 minutes.
-
Mount the coverslips using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining.
ChemR23 Signaling Pathway
Caption: ChemR23 (CMKLR1) signaling pathway overview.
References
- 1. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 2. Chemokine-like Receptor 1 (CMKLR1) and Chemokine (C-C motif) Receptor-like 2 (CCRL2); Two Multifunctional Receptors with Unusual Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of ChemR23 in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a significant role in regulating inflammatory responses, immune cell trafficking, and metabolism. Its primary endogenous ligands are the adipokine chemerin and the lipid mediator resolvin E1 (RvE1).[1][2][3] The chemerin/ChemR23 signaling axis is implicated in a variety of physiological and pathological processes, including the recruitment of macrophages and dendritic cells to sites of inflammation, adipogenesis, and glucose homeostasis.[1][4] Given its involvement in numerous diseases such as obesity, metabolic syndrome, inflammatory conditions, and cancer, ChemR23 has emerged as a promising therapeutic target.
CRISPR/Cas9 technology offers a powerful and precise method for knocking out ChemR23 in vitro, enabling researchers to investigate its function in various cell types and to screen for potential therapeutic modulators. This document provides detailed application notes and protocols for the successful CRISPR/Cas9-mediated knockout of ChemR23 in mammalian cell lines.
Signaling Pathway of ChemR23
ChemR23 is a versatile receptor that can initiate both pro-inflammatory and anti-inflammatory signaling cascades, depending on the ligand and cellular context. Upon binding of its ligand, chemerin, ChemR23 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This activation also triggers the mobilization of intracellular calcium and the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are crucial for regulating cell proliferation, migration, and cytokine production. Additionally, ChemR23 signaling can involve β-arrestin recruitment, which can mediate receptor internalization and also initiate distinct signaling events.
Experimental Workflow for ChemR23 Knockout
The generation of a stable ChemR23 knockout cell line using CRISPR/Cas9 involves several key steps, from the design of guide RNAs to the validation of the knockout at the genomic and protein levels, and finally to functional characterization.
Detailed Experimental Protocols
Protocol 1: sgRNA Design and Vector Construction
Objective: To design and clone sgRNAs targeting the CMKLR1 gene into a CRISPR/Cas9 expression vector.
Materials:
-
Web-based sgRNA design tools (e.g., CHOPCHOP, Synthego, GenScript)
-
All-in-one CRISPR/Cas9 vector (e.g., pSpCas9(BB)-2A-GFP - Addgene #48138)
-
Oligonucleotides for sgRNA synthesis
-
Restriction enzymes (e.g., BbsI)
-
T4 DNA Ligase and buffer
-
Stellar™ Competent Cells or equivalent
-
LB agar plates with appropriate antibiotic
-
Plasmid purification kit
Procedure:
-
sgRNA Design:
-
Obtain the cDNA or genomic sequence of the human or mouse CMKLR1 gene from NCBI.
-
Use a web-based design tool to identify potential sgRNA target sequences. Aim for targets in the early exons to maximize the chance of a frameshift mutation leading to a non-functional protein.
-
Select 2-3 sgRNAs with high on-target scores and low predicted off-target effects. Ensure the target sequence is followed by the appropriate Protospacer Adjacent Motif (PAM) for the chosen Cas9 nuclease (e.g., NGG for Streptococcus pyogenes Cas9).
-
Note: As of late 2025, specific experimentally validated sgRNA sequences for CMKLR1 are not widely published. Therefore, empirical validation of designed sgRNAs is crucial.
-
-
Oligonucleotide Synthesis and Annealing:
-
Synthesize forward and reverse oligonucleotides for each selected sgRNA sequence with appropriate overhangs for cloning into the chosen vector.
-
Anneal the complementary oligos by mixing them in an annealing buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
-
Vector Digestion and Ligation:
-
Digest the CRISPR/Cas9 vector with the appropriate restriction enzyme (e.g., BbsI).
-
Ligate the annealed sgRNA duplex into the linearized vector using T4 DNA Ligase.
-
-
Transformation and Plasmid Preparation:
-
Transform the ligation product into competent E. coli.
-
Plate on selective LB agar plates and incubate overnight.
-
Pick individual colonies, grow in liquid culture, and purify the plasmid DNA.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Transfection and Clonal Selection
Objective: To deliver the CRISPR/Cas9 machinery into the target cells and isolate single-cell clones.
Materials:
-
Target cell line (e.g., THP-1, HEK293T, or primary macrophages)
-
Complete cell culture medium
-
Transfection reagent (e.g., Lipofectamine™ 3000) or electroporation system
-
Validated sgRNA-Cas9 plasmid
-
96-well plates
-
Fluorescence-Activated Cell Sorter (FACS) (optional)
Procedure:
-
Cell Seeding: The day before transfection, seed the target cells in a 6-well plate to reach 70-90% confluency on the day of transfection.
-
Transfection:
-
Transfect the cells with the sgRNA-Cas9 plasmid according to the manufacturer's protocol for the chosen transfection reagent. If using a vector with a fluorescent reporter (e.g., GFP), a transfection control with a GFP-only plasmid is recommended.
-
-
Enrichment of Transfected Cells (Optional but Recommended):
-
48-72 hours post-transfection, enrich for transfected cells by sorting for the fluorescent marker (e.g., GFP) using FACS.
-
-
Single-Cell Cloning by Limiting Dilution:
-
Serially dilute the enriched (or total) cell population to a concentration of approximately 0.5-1 cell per 100 µL in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plates and monitor for the growth of single colonies. This can take 1-3 weeks depending on the cell line.
-
Expand the single-cell clones into larger culture vessels for validation.
-
Protocol 3: Validation of ChemR23 Knockout
Objective: To confirm the disruption of the CMKLR1 gene at the genomic and protein levels.
Part A: Genomic Validation (T7 Endonuclease I Assay)
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Taq DNA polymerase and dNTPs
-
T7 Endonuclease I (T7E1) and reaction buffer
-
Agarose gel and electrophoresis system
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from each expanded clonal population and from wild-type control cells.
-
PCR Amplification: Amplify the genomic region surrounding the sgRNA target site using PCR. A typical amplicon size is 400-800 bp.
-
Heteroduplex Formation: Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands. This is typically done in a thermocycler by heating to 95°C for 10 minutes, followed by a slow ramp-down to 25°C.
-
T7E1 Digestion: Incubate the re-annealed PCR products with T7E1 enzyme at 37°C for 15-30 minutes. T7E1 recognizes and cleaves mismatched DNA.
-
Gel Electrophoresis: Analyze the digestion products on a 2% agarose gel. The presence of cleaved fragments in addition to the full-length amplicon indicates the presence of indels (insertions/deletions).
Part B: Sanger Sequencing
-
PCR and Purification: Amplify the target region from genomic DNA of positive clones identified by the T7E1 assay. Purify the PCR product.
-
Sequencing: Send the purified PCR product for Sanger sequencing.
-
Analysis: Analyze the sequencing chromatograms using software like TIDE (Tracking of Indels by Decomposition) or by manual inspection to identify the specific indel mutations in each allele.
Part C: Protein Validation (Western Blot)
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane
-
Primary antibody against ChemR23
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse wild-type and knockout cell clones and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with the primary anti-ChemR23 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Analysis: A complete absence of the ChemR23 band in the knockout clones compared to the wild-type control confirms successful knockout at the protein level.
Protocol 4: Functional Assays
Objective: To assess the functional consequences of ChemR23 knockout.
Part A: Chemotaxis Assay (Transwell Assay)
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size for macrophages)
-
Chemoattractant (e.g., recombinant human chemerin)
-
Serum-free medium
-
Cell staining dye (e.g., Calcein AM or DAPI)
Procedure:
-
Cell Preparation: Starve wild-type and ChemR23 knockout cells in serum-free medium for 2-4 hours.
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant (e.g., 10 nM chemerin) to the lower chamber of the Transwell plate. Use medium without chemoattractant as a negative control.
-
Add the starved cells to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C for a duration appropriate for the cell type (e.g., 2-4 hours for macrophages).
-
Quantification:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, quantify fluorescence if using a fluorescent dye.
-
-
Analysis: Compare the number of migrated cells in the knockout and wild-type groups in response to the chemerin gradient.
Part B: Cytokine Secretion Assay (ELISA)
Materials:
-
Wild-type and ChemR23 knockout cells
-
Stimulant (e.g., LPS for macrophages)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Cell Stimulation: Seed wild-type and knockout cells at the same density. Stimulate the cells with an appropriate agent (e.g., 100 ng/mL LPS for macrophages) for a set time period (e.g., 24 hours). Include an unstimulated control for each cell line.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cell debris.
-
ELISA: Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Analysis: Quantify the concentration of each cytokine in the supernatants. Compare the cytokine secretion profiles of the knockout and wild-type cells, both at baseline and after stimulation.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between wild-type and knockout cells.
Table 1: Validation of ChemR23 Knockout Efficiency
| Clone ID | T7E1 Assay Result | Sanger Sequencing Allele 1 | Sanger Sequencing Allele 2 | Western Blot (Relative ChemR23 Expression %) |
|---|---|---|---|---|
| WT | Undigested | Wild-Type | Wild-Type | 100 |
| KO Clone 1 | Digested | -8 bp deletion | -8 bp deletion | 0 |
| KO Clone 2 | Digested | +1 bp insertion | -4 bp deletion | 0 |
| KO Clone 3 | Undigested | Wild-Type | Wild-Type | 98 |
Table 2: Functional Analysis of ChemR23 Knockout Cells - Chemotaxis
| Cell Line | Chemoattractant | Migrated Cells per Field (Mean ± SD) | Fold Change vs. WT (-) Chemoattractant |
|---|---|---|---|
| Wild-Type | None | 5 ± 2 | 1.0 |
| Wild-Type | Chemerin (10 nM) | 85 ± 10 | 17.0 |
| ChemR23 KO | None | 6 ± 3 | 1.2 |
| ChemR23 KO | Chemerin (10 nM) | 7 ± 4 | 1.4 |
Table 3: Functional Analysis of ChemR23 Knockout Cells - Cytokine Secretion
| Cell Line | Stimulation | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
|---|---|---|---|---|
| Wild-Type | None | < 10 | < 10 | < 5 |
| Wild-Type | LPS (100 ng/mL) | 1500 ± 210 | 800 ± 95 | 250 ± 40 |
| ChemR23 KO | None | < 10 | < 10 | < 5 |
| ChemR23 KO | LPS (100 ng/mL) | 1450 ± 190 | 780 ± 110 | 240 ± 35 |
Note on Data: The data presented in the tables are illustrative examples and should be replaced with actual experimental results.
Troubleshooting
-
Low Knockout Efficiency:
-
Optimize transfection/electroporation efficiency.
-
Test multiple sgRNA sequences, as their efficiency can vary.
-
Ensure the use of a high-quality Cas9 nuclease.
-
-
Off-Target Effects:
-
Use sgRNA design tools that predict and help minimize off-target cleavage.
-
Consider using high-fidelity Cas9 variants.
-
Validate key findings in multiple independent knockout clones.
-
-
Difficulty in Generating Knockout Clones:
-
Some reports suggest that generating a complete knockout of CMKLR1 can be challenging in certain cell lines, potentially due to effects on cell viability or clonogenicity. If single-cell cloning is unsuccessful, consider working with a pooled population of knockout cells after enrichment.
-
-
Inconsistent Functional Assay Results:
-
Ensure consistent cell numbers and culture conditions.
-
Optimize chemoattractant concentrations and incubation times for chemotaxis assays.
-
Verify the activity of stimulants and the quality of ELISA kits.
-
Conclusion
The CRISPR/Cas9 system provides a robust platform for the in vitro knockout of ChemR23, enabling detailed investigation of its role in cellular signaling and disease pathogenesis. The protocols and guidelines presented here offer a comprehensive framework for designing, executing, and validating ChemR23 knockout experiments, as well as for assessing the functional consequences. Careful experimental design, rigorous validation, and appropriate functional assays are essential for generating reliable and impactful data in the study of this important therapeutic target.
References
Application Notes and Protocols for Flow Cytometry Analysis of ChemR23 Expression on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a significant role in the regulation of immune responses and inflammation.[1][2][3] It is the primary receptor for the chemoattractant protein chemerin and the pro-resolving lipid mediator resolvin E1 (RvE1).[4] The chemerin/ChemR23 axis is implicated in the recruitment of various immune cells to sites of inflammation, including dendritic cells, macrophages, and natural killer (NK) cells. Furthermore, the interaction of RvE1 with ChemR23 is involved in the resolution of inflammation. Given its central role in modulating immune cell trafficking and function, accurate and detailed analysis of ChemR23 expression on different immune cell populations is crucial for understanding its role in health and disease, and for the development of novel therapeutics targeting this pathway.
This document provides detailed application notes and protocols for the analysis of ChemR23 expression on human immune cells using flow cytometry.
ChemR23 Signaling Pathway
ChemR23 is a seven-transmembrane G protein-coupled receptor. Upon binding of its ligands, such as chemerin, ChemR23 activates intracellular signaling cascades primarily through Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Subsequently, this triggers a cascade of downstream events including the mobilization of intracellular calcium (Ca2+) and the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated kinases 1/2 (ERK1/2). These signaling events ultimately regulate cellular responses such as chemotaxis, cell migration, and cytokine production.
Figure 1. Simplified diagram of the ChemR23 signaling pathway.
Quantitative Expression of ChemR23 on Human Immune Cells
The expression of ChemR23 varies across different immune cell populations. The following table summarizes the reported expression levels of ChemR23 on major human immune cell subsets based on flow cytometry analysis. It is important to note that expression levels can be influenced by the activation state of the cells and the inflammatory microenvironment.
| Immune Cell Subset | Marker Profile | % Positive Cells (Range) | Mean Fluorescence Intensity (MFI) | Reference |
| Myeloid Cells | ||||
| Neutrophils (Resting) | CD15+CD16+ | ~68% | - | |
| Neutrophils (Activated) | CD15+CD16+ | Increased | Increased | |
| Classical Monocytes | CD14++CD16- | Lower Expression | Lower MFI | |
| Intermediate Monocytes | CD14++CD16+ | Higher Expression | Higher MFI | |
| Non-classical Monocytes | CD14+CD16++ | Highest Expression | Highest MFI | |
| M1 Macrophages | (e.g., LPS/IFN-γ stimulated) | Expressed | - | |
| M2 Macrophages | (e.g., IL-4/IL-13 stimulated) | Not Expressed | - | |
| Myeloid Dendritic Cells (mDCs) | CD11c+BDCA-1+ | ~40% | - | |
| Plasmacytoid Dendritic Cells (pDCs) | CD123+BDCA-2+ | Nearly 100% | - | |
| Lymphoid Cells | ||||
| CD56dim NK Cells | CD3-CD56dimCD16+ | Expressed | - | |
| CD56bright NK Cells | CD3-CD56brightCD16- | Not Expressed | - | |
| T Cells | CD3+ | Low/Negative | - | |
| B Cells | CD19+ | Low/Negative | - |
Note: MFI values are relative and can vary significantly between experiments, instruments, and antibody conjugates. It is recommended to establish baseline expression levels within each experiment.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which is the starting material for analyzing lymphocytes and monocytes.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-buffered saline (PBS), sterile
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) and the subsequent layer.
-
Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the collected PBMCs by adding sterile PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
Protocol 2: Staining for ChemR23 Expression on Immune Cells
This protocol provides a general procedure for staining human PBMCs or other isolated immune cells for flow cytometry analysis of ChemR23.
Materials:
-
Isolated immune cells (e.g., PBMCs)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated anti-human ChemR23 antibody (e.g., Clone 84939).
-
Fluorochrome-conjugated antibodies for immune cell phenotyping (see suggested panel below)
-
Viability dye (e.g., Zombie NIR™ or similar)
-
Isotype control for ChemR23 antibody
-
Flow cytometry tubes or 96-well plates
-
Centrifuge
Suggested Multicolor Antibody Panel:
| Marker | Fluorochrome | Target Cell Type(s) |
| Viability Dye | e.g., Zombie NIR™ | Dead cells |
| CD45 | e.g., APC-H7 | All leukocytes |
| CD3 | e.g., PE-Cy7 | T cells |
| CD19 | e.g., BV421 | B cells |
| CD56 | e.g., PerCP-Cy5.5 | NK cells, NKT cells |
| CD14 | e.g., FITC | Monocytes, macrophages |
| CD16 | e.g., PE | Neutrophils, NK cells, non-classical monocytes |
| CD11c | e.g., BV605 | Myeloid dendritic cells, monocytes |
| CD123 | e.g., PE-Dazzle594 | Plasmacytoid dendritic cells, basophils |
| ChemR23 | e.g., APC | Target of interest |
Procedure:
-
Adjust the cell suspension to a concentration of 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each flow cytometry tube or well of a 96-well plate.
-
Add the viability dye according to the manufacturer's instructions and incubate in the dark.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cells in 100 µL of Flow Cytometry Staining Buffer containing Fc Block and incubate for 10 minutes at 4°C.
-
Without washing, add the predetermined optimal concentrations of the fluorochrome-conjugated antibodies, including the anti-ChemR23 antibody and the corresponding isotype control in a separate tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer as soon as possible.
Experimental Workflow and Gating Strategy
The following diagram illustrates a typical workflow for the flow cytometric analysis of ChemR23 expression on immune cells.
Figure 2. Experimental workflow for ChemR23 flow cytometry analysis.
A sequential gating strategy is essential for accurately identifying immune cell subsets and quantifying ChemR23 expression. The following diagram outlines a logical gating approach.
Figure 3. Logical gating strategy for identifying immune cell subsets and analyzing ChemR23 expression.
Conclusion
The analysis of ChemR23 expression on immune cells by flow cytometry is a powerful tool for investigating its role in inflammatory and immune-mediated diseases. The protocols and information provided in this document offer a comprehensive guide for researchers to accurately quantify and phenotype ChemR23-expressing immune cell populations. Standardization of protocols and gating strategies is essential for obtaining reproducible and comparable results across different studies, which will ultimately advance our understanding of the chemerin/ChemR23 axis and its potential as a therapeutic target.
References
Troubleshooting & Optimization
Technical Support Center: Resolvin E1 Stability in Cell Culture
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the degradation of Resolvin E1 (RvE1) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Resolvin E1 (RvE1) degradation in cell culture?
A1: The primary cause of RvE1 degradation in cell culture is enzymatic inactivation by the cells.[1][2][3][4][5] Like other locally acting lipid mediators, RvE1 is rapidly metabolized by enzymes produced by the cells in your culture. This is a natural process to control the duration of its potent anti-inflammatory and pro-resolving signals, allowing the tissue to return to homeostasis.
Q2: Which enzymes are responsible for RvE1 degradation?
A2: The specific enzymes can vary by cell type and species. However, a key enzyme identified in the inactivation of RvE1 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which acts as an 18-hydroxyl dehydrogenase to convert RvE1 to its inactive form, 18-oxo-RvE1. In human neutrophils, cytochrome P450 monooxygenase is involved in converting RvE1 to 20-hydroxy-RvE1 and subsequently to 20-carboxy-RvE1.
Q3: How quickly does RvE1 degrade in cell culture?
A3: The degradation of RvE1 can be rapid, often occurring within minutes to a few hours, depending on the cell type and density. For instance, incubation of RvE1 with human polymorphonuclear leukocytes (PMNs) for 20 minutes at 37°C results in significant conversion to its metabolites. The short half-life is a critical factor to consider when designing experiments.
Q4: Are there other factors besides enzymes that can degrade RvE1?
A4: Yes, RvE1 is also sensitive to physical and chemical factors. It is reported to be sensitive to light, pH, and oxygen, which can lead to its decomposition into inactive products. Therefore, proper storage and handling of RvE1 solutions are crucial.
Q5: Can I use a higher concentration of RvE1 to compensate for degradation?
A5: While increasing the initial concentration might seem like a straightforward solution, it may not be ideal. High concentrations could lead to off-target effects or non-physiological responses. A better approach is to minimize degradation or use a more stable analog if available.
Q6: Are there commercially available, stable analogs of RvE1?
A6: Yes, researchers have developed stable analogs of RvE1 to resist rapid metabolic inactivation. One such analog is 19-(p-fluorophenoxy)-RvE1, which has been shown to be resistant to dehydrogenation and retains potent biological activity. Using such analogs can be a valuable strategy in complex disease models or longer-term cell culture experiments.
Troubleshooting Guide
Issue: Inconsistent or No Biological Effect of RvE1
If you are observing a lack of expected biological activity from your RvE1 treatment, it is highly probable that it is degrading in your cell culture system. Follow these troubleshooting steps to identify and mitigate the issue.
Caption: Troubleshooting workflow for inconsistent RvE1 activity.
Data Presentation
Table 1: Major Metabolic Inactivation Pathways of Resolvin E1
| Metabolizing System | Primary Metabolic Reaction | Key Enzyme(s) | Resulting Metabolite | Biological Activity of Metabolite | Reference |
| Murine Lung | 18-hydroxylation (dehydrogenation) | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 18-oxo-RvE1 | Inactive | |
| Human Neutrophils | 20-hydroxylation | Cytochrome P450 | 20-hydroxy-RvE1 | Reduced/Inactive | |
| Human Neutrophils & Macrophages | Further oxidation | Not specified | 20-carboxy-RvE1 | Inactive | |
| Mammalian Tissues | Reduction of conjugated double bonds | Not specified | 10,11-dihydro-RvE1 | Reduced activity |
Experimental Protocols
Protocol: Assessing RvE1 Stability in Cell Culture
This protocol provides a method to determine the stability of RvE1 in the presence of your specific cell type.
Objective: To quantify the concentration of RvE1 over time in a cell culture supernatant.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Resolvin E1 (high-purity standard)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Cell Plating: Plate your cells at the desired density in a multi-well plate and allow them to adhere or reach the desired confluency.
-
RvE1 Treatment: Prepare a stock solution of RvE1 in ethanol and dilute it to the final working concentration in your cell culture medium. Add the RvE1-containing medium to your cells. Include a "cell-free" control by adding RvE1 to medium in wells without cells.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect the cell culture supernatant from replicate wells.
-
Sample Preparation (Extraction):
-
Immediately after collection, add two volumes of cold methanol to the supernatant to precipitate proteins and halt enzymatic activity.
-
Centrifuge to pellet the precipitated proteins.
-
Perform Solid Phase Extraction (SPE) on the supernatant to concentrate the lipids and remove salts and other interfering substances.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify RvE1 (m/z 349) and its inactive metabolites, such as 18-oxo-RvE1 (m/z 347).
-
-
Data Analysis:
-
Generate a standard curve using a known concentration range of the RvE1 standard.
-
Quantify the amount of RvE1 remaining at each time point in both the cell-containing and cell-free samples.
-
Plot the concentration of RvE1 versus time to determine its degradation rate.
-
Mandatory Visualizations
Diagram: Enzymatic Degradation Pathways of Resolvin E1
Caption: Key enzymatic pathways of Resolvin E1 inactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic inactivation of resolvin E1 and stabilization of its anti-inflammatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Dysregulation of Resolvin E1 Metabolism and Signaling in a Light-Damage Model of Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Off-Target Effects of a Novel ChemR23 Agonist
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing the off-target effects of novel ChemR23 agonists.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for a novel ChemR23 agonist?
Q2: What is the known signaling pathway for ChemR23?
A2: ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR).[2][3] Its signaling can be initiated by ligands like the protein chemerin or the lipid mediator Resolvin E1 (RvE1).[4] Upon agonist binding, ChemR23 primarily couples to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This initiates a downstream cascade that includes the phosphorylation of mitogen-activated protein kinases (MAPKs) like p44/42 (ERK1/2) and Akt. This pathway is involved in regulating inflammation, immune cell chemotaxis, and cellular metabolism.
References
Controlling for non-specific binding of resolvin E1 in cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Resolvin E1 (RvE1) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is Resolvin E1 and what is its primary mechanism of action in cellular assays?
Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1][2] It plays a crucial role in the resolution of inflammation.[3][4] In cellular assays, RvE1 primarily exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs). The most well-characterized receptor for RvE1 is ChemR23 (also known as ERV1 or CMKLR1).[5] Upon binding, it initiates downstream signaling cascades that lead to anti-inflammatory and pro-resolving responses, such as inhibiting neutrophil migration and enhancing macrophage phagocytosis of apoptotic cells.
Q2: What is the optimal concentration of RvE1 to use in a cellular assay?
The optimal concentration of RvE1 can vary depending on the cell type and the specific assay being performed. However, typical effective concentrations range from the low nanomolar (nM) to the low micromolar (µM) range. For instance, in assays measuring the inhibition of TNF-α-induced NF-κB activation in ChemR23-transfected cells, an EC50 of approximately 1.0 nM has been reported. For macrophage phagocytosis assays, concentrations as low as 0.1 nM have been shown to be effective. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I properly store and handle Resolvin E1 to maintain its bioactivity?
Resolvin E1 is sensitive to light, pH, and oxygen, which can lead to its degradation and loss of activity. For long-term storage, it is recommended to store RvE1 as a solution in ethanol at -80°C, which should maintain its stability for at least one year. For short-term use, prepare working solutions in a buffer appropriate for your assay, and use them promptly. Avoid repeated freeze-thaw cycles.
Q4: What is the appropriate vehicle control for Resolvin E1 in cellular assays?
Since Resolvin E1 is typically dissolved in ethanol for storage, the appropriate vehicle control is the final concentration of ethanol used to dilute the RvE1 in the assay medium. It is critical to ensure that the concentration of ethanol in the vehicle control is identical to that in the RvE1-treated samples, as ethanol itself can have effects on cells.
Controlling for Non-Specific Binding: A Multi-faceted Approach
Ensuring that the observed effects of RvE1 are due to specific receptor-mediated signaling is crucial for data interpretation. A multi-faceted approach employing various controls is recommended.
Key Controls for Specificity:
-
Inactive Analogs and Metabolites: Use biologically inactive isomers or metabolites of RvE1 as negative controls. These molecules are structurally similar to RvE1 but do not elicit a biological response.
-
18-oxo-RvE1: A metabolite of RvE1 that is devoid of its pro-resolving activity.
-
Δ6,14-trans-RvE1: A biologically inactive isomer of RvE1.
-
-
Receptor Antagonists: Employ specific antagonists for the RvE1 receptor, ChemR23, to demonstrate that the observed effects are receptor-dependent. Commercially available options include:
-
VU0514009: A competitive antagonist for ChemR23 with an EC50 of 2 nM.
-
ChemR23-IN-1 and ChemR23-IN-4: Potent inhibitors of ChemR23.
-
-
Receptor Blocking Antibodies: An anti-ChemR23 antibody can be used to block the binding of RvE1 to its receptor.
-
Stable Analogs: For longer-term experiments where the stability of RvE1 may be a concern, a metabolically stable analog can be used to confirm that the effects are sustained.
-
19-(p-fluorophenoxy)-RvE1: A stable analog that resists rapid metabolic inactivation and retains the biological activity of RvE1.
-
Quantitative Data Summary
| Compound | Target Receptor | Reported Affinity/Potency | Application in Assays |
| Resolvin E1 (RvE1) | ChemR23/ERV1 | EC50 ~1.0 nM for NF-κB inhibition | Primary experimental compound |
| BLT1 | Kd = 48.3 nM | Partial agonist/antagonist | |
| 18-oxo-RvE1 | ChemR23/ERV1 | Inactive | Negative Control |
| Δ6,14-trans-RvE1 | ChemR23/ERV1 | Inactive | Negative Control |
| 19-(p-fluorophenoxy)-RvE1 | ChemR23/ERV1 | Retains RvE1 activity | Positive control for stability |
| VU0514009 | ChemR23/ERV1 | EC50 = 2 nM | Receptor Antagonist |
| ChemR23-IN-1 | ChemR23/ERV1 | IC50 = 38 nM (human), 100 nM (mouse) | Receptor Antagonist |
| ChemR23-IN-4 | ChemR23/ERV1 | IC50 = 17 nM (human) | Receptor Antagonist |
Experimental Workflow & Signaling Pathway Diagrams
References
- 1. Resolvin E1 | RvE1 | Inflammation | omega-3 EPA | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CMKLR1 Immunofluorescence Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals eliminate artifacts in Chemokine-like Receptor 1 (CMKLR1) immunofluorescence imaging.
Troubleshooting Guides
This section provides solutions to common problems encountered during CMKLR1 immunofluorescence experiments.
Issue 1: High Background Staining
High background fluorescence can obscure the specific CMKLR1 signal, making data interpretation difficult.
Question: I am observing high background fluorescence in my CMKLR1 staining. What are the possible causes and how can I resolve this?
Answer: High background can originate from several sources. The following table summarizes potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Autofluorescence | - Examine an unstained sample to determine the level of endogenous autofluorescence.[1][2] - If possible, perfuse tissues with PBS before fixation to remove red blood cells, a common source of autofluorescence.[3] - Use a commercial autofluorescence quenching kit or treat samples with reagents like Sodium Borohydride or Sudan Black B.[2][3] - Choose fluorophores with emission spectra in the far-red range to minimize overlap with common autofluorescent molecules. |
| Insufficient Blocking | - Increase the blocking incubation time (e.g., to 1-2 hours at room temperature). - Use normal serum from the same species as the secondary antibody for blocking. - Consider using a protein-free blocking solution or a commercial blocking agent designed to reduce non-specific binding. |
| Primary Antibody Concentration Too High | - Perform a titration experiment to determine the optimal primary antibody concentration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations. |
| Secondary Antibody Non-specific Binding | - Run a control sample with only the secondary antibody to check for non-specific binding. - Use a pre-adsorbed secondary antibody to minimize cross-reactivity with off-target proteins. - Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary). |
| Inadequate Washing | - Increase the number and/or duration of wash steps after primary and secondary antibody incubations. - Add a mild detergent like Tween-20 to the wash buffer to help remove unbound antibodies. |
| Fixation-Induced Artifacts | - Use fresh, high-quality fixative solutions. Old formaldehyde can autofluoresce. - Reduce the fixation time. Over-fixation can lead to increased background. - Consider alternative fixation methods, such as methanol or acetone, especially for cell surface GPCRs, though this needs to be optimized for the specific antibody. |
Issue 2: Weak or No Signal
A faint or absent signal can prevent the detection and analysis of CMKLR1 expression.
Question: My CMKLR1 signal is very weak or completely absent. What could be the reason and how can I improve it?
Answer: Several factors related to the sample, reagents, or protocol can lead to a weak or absent signal. The following table outlines potential causes and solutions.
| Possible Cause | Recommended Solution |
| Low CMKLR1 Expression | - Confirm CMKLR1 expression in your sample type using an alternative method like Western blotting or RT-PCR. CMKLR1 expression is known in various tissues including adipose tissue, liver, and certain immune cells like macrophages and dendritic cells. - Use a positive control cell line or tissue known to express CMKLR1 to validate your protocol and reagents. - Consider using a signal amplification method, such as a tyramide signal amplification (TSA) kit. |
| Primary Antibody Issues | - Ensure the primary antibody is validated for immunofluorescence. - Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). - Confirm the primary antibody is compatible with your fixation method. Some antibodies have reduced affinity for antigens altered by certain fixatives. |
| Inadequate Fixation/Permeabilization | - For intracellular epitopes of CMKLR1, ensure proper permeabilization with a detergent like Triton X-100 or saponin. For GPCRs, permeabilization must be carefully optimized to avoid disrupting the membrane integrity. - If staining for an extracellular epitope, permeabilization may not be necessary and could be detrimental. |
| Antigen Retrieval (for FFPE tissues) | - For formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is crucial to unmask the epitope. Optimize the heat-induced epitope retrieval (HIER) method, including the buffer (e.g., citrate or Tris-EDTA) and heating time/temperature. |
| Incorrect Secondary Antibody or Fluorophore Issues | - Verify that the secondary antibody is appropriate for the primary antibody's host species and isotype. - Protect fluorophore-conjugated antibodies from light to prevent photobleaching. - Ensure the microscope filters are appropriate for the fluorophore's excitation and emission spectra. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right primary antibody for CMKLR1 immunofluorescence?
A1: Select a primary antibody that has been validated for immunofluorescence by the manufacturer or in peer-reviewed publications. Look for antibodies with supporting data, such as images from immunocytochemistry (ICC) or immunohistochemistry (IHC). Consider the host species and clonality (monoclonal or polyclonal) that best suits your experimental design.
Q2: What are the best positive and negative controls for a CMKLR1 immunofluorescence experiment?
A2:
-
Positive Control: Use a cell line or tissue known to express CMKLR1, such as differentiated 3T3-L1 adipocytes, certain macrophage populations, or plasmacytoid dendritic cells.
-
Negative Control: Use a cell line or tissue known to have low or no CMKLR1 expression. If available, cells with CMKLR1 knockdown or knockout are ideal negative controls.
-
Secondary Antibody-Only Control: This control, where the primary antibody is omitted, is essential to check for non-specific binding of the secondary antibody.
-
Isotype Control: An antibody of the same isotype and from the same host species as the primary antibody, but directed against an antigen not present in the sample, can help assess non-specific background staining.
Q3: What fixation method is recommended for CMKLR1, a G protein-coupled receptor (GPCR)?
A3: For GPCRs like CMKLR1, the choice of fixation is critical as it can affect receptor conformation and antibody binding.
-
Paraformaldehyde (PFA): A 4% PFA solution is a common starting point for fixing cells and tissues. It preserves cellular structure well.
-
Methanol/Acetone: Cold methanol or acetone can also be used, particularly for cell surface antigens, as they permeabilize the membrane simultaneously. However, these organic solvents can alter protein conformation, so their suitability should be tested for your specific anti-CMKLR1 antibody.
Q4: How can I perform quantitative analysis of my CMKLR1 immunofluorescence images while minimizing the impact of artifacts?
A4: Quantitative analysis requires careful image acquisition and processing.
-
Consistent Imaging Parameters: Acquire all images (including controls) using identical settings for laser power, gain, and exposure time.
-
Background Subtraction: Measure the mean fluorescence intensity of a background region (where there are no cells) and subtract this value from your regions of interest.
-
Thresholding: Apply a consistent threshold to all images to distinguish specific signal from background noise.
-
Normalization: If comparing different samples, you may need to normalize the CMKLR1 signal to a housekeeping protein or a nuclear counterstain like DAPI.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of CMKLR1 in Cultured Adherent Cells
This protocol provides a general framework. Optimization of antibody concentrations and incubation times is recommended.
-
Cell Culture: Grow cells on sterile glass coverslips or in chamber slides until they reach the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular epitopes): If targeting an intracellular domain of CMKLR1, permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-CMKLR1 primary antibody in antibody dilution buffer (e.g., 1% BSA and 0.3% Triton X-100 in PBS) to its optimal concentration. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Final Wash: Wash twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium. Seal the edges with nail polish.
-
Imaging: Image using a fluorescence or confocal microscope with the appropriate filters. Store slides at 4°C in the dark.
Protocol 2: Immunofluorescence Staining of CMKLR1 in Paraffin-Embedded Tissue Sections
This protocol requires careful optimization, especially the antigen retrieval step.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 10 minutes.
-
Immerse in 100% ethanol: 2 x 10 minutes.
-
Immerse in 95% ethanol: 5 minutes.
-
Immerse in 70% ethanol: 5 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker, steamer, or water bath. The optimal time and temperature should be determined empirically.
-
Washing: Rinse slides in deionized water and then in PBS.
-
Permeabilization: Incubate slides with 0.2% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash slides three times with PBS for 5 minutes each.
-
Blocking: Block with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-CMKLR1 primary antibody overnight at 4°C.
-
Washing: Wash slides three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash slides three times with PBS for 5 minutes each, protected from light.
-
Counterstaining and Mounting: Follow steps 12-15 from the cultured cell protocol.
Visualizations
References
Technical Support Center: Troubleshooting ChemR23 Signaling Studies in the Presence of Mycoplasma Contamination
This technical support guide is designed for researchers, scientists, and drug development professionals investigating ChemR23 signaling. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential complications arising from Mycoplasma contamination in cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is ChemR23 and what is its primary signaling pathway?
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR).[1] Its primary endogenous ligand is the chemoattractant protein chemerin.[2] Upon binding to chemerin, ChemR23 couples to the Gi alpha subunit of the heterotrimeric G protein. This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Subsequently, this triggers a signaling cascade involving the release of intracellular calcium (Ca2+) and the phosphorylation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, ultimately influencing cellular processes like immune cell migration. Another important ligand for ChemR23 is the lipid mediator Resolvin E1 (RvE1), which is involved in the resolution of inflammation.
Q2: What is Mycoplasma and why is it a concern for my cell cultures?
Mycoplasma is a genus of bacteria that are among the most common and problematic contaminants in cell cultures. They are very small and lack a cell wall, which makes them resistant to many common antibiotics, such as penicillin, that target cell wall synthesis. Because of their small size, they can also pass through standard 0.2 µm filters. Mycoplasma contamination is often difficult to detect by visual inspection with a light microscope as it does not typically cause the turbidity seen with other bacterial or fungal contaminations.
Q3: How can Mycoplasma contamination affect my ChemR23 signaling experiments?
Mycoplasma contamination can significantly impact your experimental results by altering the fundamental physiology and signaling of the host cells. These effects can interfere with the study of ChemR23 signaling in several ways:
-
Alteration of Basal Signaling: Mycoplasma can activate inflammatory signaling pathways, including NF-κB and MAPK pathways. Since these are downstream effectors of ChemR23 signaling, their chronic activation by Mycoplasma can lead to high background signals, masking the specific effects of chemerin or other ligands.
-
Inconsistent Ligand Response: The metabolic activity of Mycoplasma can deplete essential nutrients, such as amino acids and nucleic acid precursors, from the cell culture medium. This can compromise cell health and lead to inconsistent or non-reproducible responses to chemerin stimulation.
-
Modified Gene and Protein Expression: Mycoplasma infection can alter the expression of hundreds of host cell genes, which could potentially include ChemR23 itself or other components of its signaling pathway.
-
Cytokine Secretion: Mycoplasma can induce the secretion of pro-inflammatory cytokines from the host cells. This can create a complex inflammatory environment in your culture, making it difficult to isolate the specific effects of ChemR23 activation.
Troubleshooting Guide
Problem 1: High Basal Activation of Downstream Signaling Pathways (e.g., p-ERK, NF-κB) in Unstimulated Cells
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Mycoplasma Contamination | Test your cell culture for Mycoplasma using a reliable method such as PCR or a fluorescent DNA stain (e.g., Hoechst 33258). | A positive result indicates the presence of Mycoplasma. |
| Other Contamination | Visually inspect the culture for signs of bacterial or fungal contamination. Check the clarity and pH of the medium. | Turbidity, color change, or visible microorganisms suggest other types of contamination. |
| Serum Quality | Use heat-inactivated, high-quality fetal bovine serum (FBS) from a reputable supplier. Test different lots of FBS. | A reduction in basal activation may indicate an issue with the previous serum lot. |
Problem 2: Inconsistent or Non-Reproducible Dose-Response to Chemerin
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Mycoplasma Contamination | As above, test for Mycoplasma. The metabolic burden of the contamination can affect cellular health and responsiveness. | A positive test suggests that the inconsistency may be due to the effects of the contamination. |
| Cell Passage Number | Ensure you are using cells within a consistent and low passage number range. | Consistent results across experiments with low-passage cells. |
| Ligand Stability | Prepare fresh dilutions of chemerin for each experiment. Avoid repeated freeze-thaw cycles. | Reproducible dose-response curves with freshly prepared ligand. |
Problem 3: Unexpected Changes in Cell Morphology or Growth Rate
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Mycoplasma Contamination | Mycoplasma can affect cell proliferation and morphology. Test for contamination. | A positive test strongly suggests Mycoplasma as the cause of the observed changes. |
| Culture Conditions | Verify incubator CO2 and temperature levels. Ensure the use of appropriate, fresh culture medium. | Stable growth and morphology when culture conditions are optimal. |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This is a highly sensitive and rapid method for detecting Mycoplasma DNA in cell cultures.
-
Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent. Centrifuge at 200 x g for 5 minutes to pellet any cells. Transfer the supernatant to a fresh tube and centrifuge at 20,000 x g for 10 minutes to pellet the Mycoplasma.
-
DNA Extraction: Carefully discard the supernatant and extract DNA from the pellet using a commercial DNA extraction kit suitable for bacterial DNA.
-
PCR Amplification: Use a PCR kit with primers specific for the 16S rRNA gene of Mycoplasma. Include a positive control (known Mycoplasma DNA) and a negative control (water) in your PCR run.
-
Analysis: Analyze the PCR products by gel electrophoresis. The presence of a band of the correct size in your sample lane indicates Mycoplasma contamination.
Protocol 2: Mycoplasma Elimination
If your cultures are contaminated, the best course of action is to discard them and start with a fresh, uncontaminated stock. If the cell line is irreplaceable, you may attempt to eliminate the Mycoplasma.
-
Treatment: Treat the contaminated culture with a commercially available Mycoplasma removal agent, following the manufacturer's instructions. These agents are often antibiotics that are effective against Mycoplasma but have low cytotoxicity to the host cells.
-
Recovery: After the treatment period, culture the cells in antibiotic-free medium for at least two weeks.
-
Re-testing: Re-test the culture for the presence of Mycoplasma using a sensitive method like PCR.
-
Confirmation: It is advisable to perform a second, different type of Mycoplasma test (e.g., DNA staining) to confirm the absence of contamination.
Data Presentation
Table 1: Effects of Mycoplasma Contamination on BV2 Microglia Cells
This table summarizes data from a study on the effects of Mycoplasma contamination on the BV2 microglial cell line, demonstrating the impact on inflammatory markers.
| Parameter | Normal BV2 Cells (BV2-N) | Mycoplasma-Contaminated BV2 Cells (BV2-MC) | Mycoplasma-Removed BV2 Cells (BV2-MR) |
| IL-6 Secretion (pg/ml) | Not Detected | 45.17 ± 2.29 | Not Detected |
| TNF-α Secretion (pg/ml) | 9.80 ± 1.11 | 59.30 ± 1.81 | 8.63 ± 1.41 |
Data adapted from: "Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation" - PMC
Visualizations
References
Technical Support Center: Recombinant Chemerin Expression and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant chemerin.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your recombinant chemerin production workflow.
Problem 1: Low or No Expression of Recombinant Chemerin
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Codon Bias | Human chemerin codons may be rare in your expression host (e.g., E. coli). This can lead to translational stalls and low protein yield. Solution: Synthesize a codon-optimized version of the chemerin gene for your specific expression host. |
| Toxicity of Chemerin to the Host | The expressed chemerin might be toxic to the host cells, leading to poor growth and low yield. Solution: Use a tightly regulated promoter system to minimize basal expression before induction. Lowering the induction temperature (e.g., 16-25°C) and reducing the inducer concentration can also help. |
| Inefficient Transcription or Translation | The vector's promoter may be weak, or the ribosome binding site may be suboptimal. Solution: Subclone the chemerin gene into an expression vector with a strong, inducible promoter (e.g., T7 promoter in E. coli). Ensure an optimal ribosome binding site is present. |
| mRNA Instability | The chemerin mRNA may be rapidly degraded. Solution: Check for and remove any potential RNA instability sequences in the 5' or 3' untranslated regions of your construct. |
| Protein Degradation | The expressed chemerin may be degraded by host cell proteases. Solution: Use protease-deficient host strains. Add protease inhibitors to your lysis buffer. |
Problem 2: Recombinant Chemerin is Expressed but Forms Insoluble Inclusion Bodies
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| High Expression Rate | Rapid, high-level expression often overwhelms the cellular folding machinery, leading to protein aggregation. Solution: Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration to slow down the rate of protein synthesis. |
| Lack of Post-Translational Modifications | If expressing in a prokaryotic system like E. coli, chemerin will lack eukaryotic post-translational modifications which may be important for proper folding. Solution: Consider expressing chemerin in a eukaryotic system such as yeast, insect, or mammalian cells. |
| Suboptimal Culture Conditions | The culture medium or growth conditions may not be conducive to proper protein folding. Solution: Optimize culture media by supplementing with additives that can aid in protein folding, such as osmolytes (e.g., sorbitol, glycerol) or co-factors if required. |
| Fusion Tag Issues | The choice and position of a fusion tag can influence solubility. Solution: Experiment with different solubility-enhancing fusion tags (e.g., MBP, SUMO, GST). Also, test both N-terminal and C-terminal tagging. |
Problem 3: Low Yield of Purified Chemerin After Purification
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | Incomplete lysis will result in a lower amount of total protein being released for purification. Solution: Optimize your lysis method. For E. coli, consider high-pressure homogenization or sonication in combination with enzymatic lysis (e.g., lysozyme). |
| Suboptimal Lysis/Binding Buffer | The pH, ionic strength, or composition of the lysis and binding buffers may not be optimal for chemerin stability or binding to the chromatography resin. Solution: Perform small-scale trials to optimize the pH and salt concentration of your buffers. For His-tagged chemerin, ensure the imidazole concentration in the lysis and wash buffers is low enough to not elute your protein. |
| Protein Precipitation During Purification | Chemerin may be precipitating during one of the purification steps. Solution: Maintain a cold chain throughout the purification process. Consider adding stabilizing agents to your buffers, such as glycerol or non-detergent sulfobetaines. |
| Inefficient Elution | The elution conditions may not be strong enough to release chemerin from the chromatography resin. Solution: Optimize the elution conditions. For affinity chromatography, this may involve increasing the concentration of the eluting agent (e.g., imidazole for His-tags) or changing the pH. For ion-exchange chromatography, adjust the salt gradient. |
| Loss During Refolding | If purifying from inclusion bodies, significant loss can occur during the refolding step. Solution: Optimize the refolding protocol by screening different refolding buffers and additives. On-column refolding can sometimes improve yield by minimizing aggregation. |
Frequently Asked Questions (FAQs)
Q1: Which expression system is best for producing recombinant chemerin?
A1: The choice of expression system depends on the intended application of the recombinant chemerin.
-
E. coli is a cost-effective and high-yield system. However, chemerin expressed in E. coli often forms insoluble inclusion bodies that require subsequent solubilization and refolding steps. This system is suitable for applications where post-translational modifications are not critical.
-
Mammalian expression systems (e.g., HEK293, CHO cells) can produce properly folded and post-translationally modified chemerin, which is often secreted into the culture medium, simplifying purification. However, the yields are typically lower and the costs are higher compared to E. coli. This system is preferred for producing bioactive chemerin for functional assays.[1]
-
Yeast (e.g., Pichia pastoris) and insect cell systems offer a compromise, providing some post-translational modifications and potentially higher yields than mammalian cells.
Q2: My His-tagged chemerin is in inclusion bodies. What is the best way to purify it?
A2: A common and effective method is to use immobilized metal affinity chromatography (IMAC) under denaturing conditions, followed by on-column or off-column refolding. The general workflow is:
-
Isolate Inclusion Bodies: Lyse the cells and wash the inclusion bodies to remove contaminating proteins.
-
Solubilize Inclusion Bodies: Use a strong denaturant like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea to solubilize the aggregated chemerin.
-
IMAC Purification (Denaturing): Bind the solubilized, denatured His-tagged chemerin to an IMAC resin (e.g., Ni-NTA). Wash the resin with denaturing buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Refolding:
-
On-column refolding: Gradually exchange the denaturing buffer with a refolding buffer directly on the column. This can be done using a linear gradient to remove the denaturant slowly, which can improve refolding efficiency.[2][3][4]
-
Off-column refolding: Elute the denatured chemerin from the column using a high concentration of imidazole in the denaturing buffer. Then, refold the eluted protein by methods such as dialysis or rapid dilution into a large volume of refolding buffer.
-
-
Further Purification (Optional): If higher purity is required, additional chromatography steps like ion-exchange or size-exclusion chromatography can be performed on the refolded chemerin.
Q3: What are the key components of a good lysis buffer for recombinant chemerin from E. coli?
A3: A good lysis buffer should efficiently break open the cells, protect the target protein from degradation, and be compatible with the first purification step. Key components include:
-
Buffering Agent: To maintain a stable pH (e.g., Tris-HCl, phosphate buffer).
-
Salt: To maintain ionic strength (e.g., NaCl).
-
Detergent (optional): A mild non-ionic detergent (e.g., Triton X-100) can help to solubilize cytoplasmic and membrane proteins.
-
Reducing Agent: To prevent oxidation of cysteine residues (e.g., DTT, β-mercaptoethanol).
-
Protease Inhibitors: A cocktail of protease inhibitors is crucial to prevent degradation of your recombinant protein.
-
DNase/RNase: To reduce the viscosity of the lysate by degrading nucleic acids.
-
Lysozyme: To help break down the bacterial cell wall.
For chemerin expressed as inclusion bodies, the initial lysis buffer can be simpler, as the main goal is to pellet the insoluble fraction. The subsequent solubilization buffer will contain a strong denaturant (e.g., 6 M GdnHCl or 8 M urea).
Q4: How can I improve the yield of soluble chemerin in E. coli?
A4: To improve the yield of soluble chemerin, you can try the following strategies:
-
Lower Expression Temperature: Induce expression at a lower temperature (e.g., 16-25°C) to slow down protein synthesis and allow more time for proper folding.
-
Reduce Inducer Concentration: Use a lower concentration of the inducer (e.g., IPTG) to reduce the rate of transcription and translation.
-
Use a Solubility-Enhancing Fusion Tag: Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO), to the N-terminus of chemerin.
-
Co-express Chaperones: Co-express molecular chaperones that can assist in the proper folding of your protein.
-
Optimize Culture Medium: Use a richer medium or supplement the medium with additives that can aid in protein folding.
Data Presentation
Table 1: Comparison of Expected Recombinant Protein Yields in Different Expression Systems
| Expression System | Typical Yield Range (mg/L of culture) | Post-Translational Modifications | Notes |
| E. coli (Soluble) | 1 - 100 | None | Yield is highly protein-dependent. |
| E. coli (Inclusion Bodies) | 100 - 1000+ | None | Requires solubilization and refolding. |
| Yeast (P. pastoris) | 10 - 1000+ | Glycosylation (can be different from mammalian) | Secreted expression is common. |
| Insect Cells (Baculovirus) | 1 - 500 | Similar to mammalian | Good for complex proteins. |
| Mammalian Cells (Transient) | 1 - 50 | Fully mammalian | High cost, lower yield. |
| Mammalian Cells (Stable) | 10 - 500+ | Fully mammalian | Time-consuming to develop cell lines. |
Note: These are general yield ranges for recombinant proteins and the actual yield of chemerin can vary significantly.
Table 2: Productivity of Different Human Chemerin Isoforms in a Stable Mammalian Cell Line (HEK293)
| Chemerin Isoform | Productivity (pg/cell/day) | Estimated Yield from 1L culture (mg/L)* |
| chem163S (prochemerin) | 6.45 | ~6.45 |
| chem157S (active chemerin) | 6.81 | ~6.81 |
| chem155A (inactive chemerin) | 5.87 | ~5.87 |
*Estimated yield is based on a typical cell density of 1 x 10^9 cells/L for stable HEK293 suspension cultures. This is an approximation and can vary.
Table 3: Purity of Commercially Available Recombinant Human Chemerin
| Supplier | Expression System | Purity |
| Supplier A | E. coli | >95% |
| Supplier B | E. coli | >97% |
| Supplier C | E. coli | >98% |
Note: This table reflects the purity of the final product as stated by commercial suppliers and does not provide information on the initial yield.
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Chemerin from E. coli Inclusion Bodies
-
Expression:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding His-tagged human chemerin.
-
Grow a 1 L culture in LB medium with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture for 3-4 hours at 37°C or overnight at 16-25°C.
-
Harvest the cells by centrifugation.
-
-
Inclusion Body Isolation:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) containing lysozyme and DNase.
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane proteins and other contaminants. Repeat the centrifugation and washing steps.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 6 M GdnHCl or 8 M urea in 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, pH 8.0).
-
Stir at room temperature for 1-2 hours to ensure complete solubilization.
-
Clarify the solubilized protein solution by centrifugation at high speed.
-
-
Purification and On-Column Refolding:
-
Equilibrate an IMAC column (e.g., HisTrap FF) with binding buffer (solubilization buffer).
-
Load the clarified supernatant onto the column.
-
Wash the column with binding buffer to remove unbound proteins.
-
Initiate on-column refolding by applying a linear gradient from the binding buffer (containing denaturant) to a refolding buffer (same buffer without denaturant) over several column volumes.
-
Wash the column with refolding buffer.
-
Elute the refolded His-tagged chemerin with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange and Storage:
-
Perform buffer exchange on the eluted protein into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
-
Concentrate the protein if necessary.
-
Store the purified chemerin at -80°C.
-
Mandatory Visualizations
Chemerin Signaling Pathways
References
Resolving high background in ChemR23 western blotting.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve high background issues in ChemR23 western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background on my ChemR23 western blot?
High background can obscure the specific signal of your target protein, ChemR23, making data interpretation difficult. The most common culprits include:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the membrane. If this step is inadequate, antibodies will adhere to unoccupied sites, leading to a high background signal.[1][2][3][4]
-
Incorrect Antibody Concentration: Using an excessive concentration of either the primary or secondary antibody is a frequent cause of high background.[1] Excess antibodies can bind non-specifically to the membrane and other proteins.
-
Inadequate Washing: Washing steps are essential for removing unbound antibodies. Insufficient washing, in terms of duration, volume, or frequency, will result in a high background.
-
Membrane Issues: The type of membrane used (PVDF or nitrocellulose) can influence background levels. Furthermore, allowing the membrane to dry out at any point during the process can cause irreversible, non-specific antibody binding.
-
Contaminated Buffers or Equipment: Bacterial growth or particulates in buffers can settle on the membrane, creating a speckled or uneven background.
-
Overexposure: Exposing the blot for too long during imaging, especially with highly sensitive chemiluminescent substrates, can lead to a uniformly high background.
Q2: My background is uniformly high. How can I optimize my blocking step?
Insufficient blocking is a primary reason for uniform background. Here are several ways to troubleshoot this issue:
-
Optimize Blocking Agent: The two most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA). If you are experiencing high background with one, try switching to the other. For detecting phosphorylated proteins, BSA is generally preferred as milk contains casein, a phosphoprotein that can cause interference.
-
Adjust Concentration and Time: A typical blocking solution is 3-5% (w/v) of the agent in a buffer like TBST (Tris-Buffered Saline with Tween-20). If the background is high, you can try increasing the concentration or extending the blocking time (e.g., from 1 hour at room temperature to overnight at 4°C).
-
Ensure Freshness: Always use a freshly prepared blocking buffer, as bacterial growth in older buffers can contribute to high background.
Q3: I'm observing non-specific bands in addition to a high background. Could my antibodies be the issue?
Yes, both primary and secondary antibodies can significantly contribute to high background and non-specific bands.
-
Titrate Your Antibodies: The manufacturer's recommended dilution is a starting point. The optimal concentration can vary, so it's crucial to perform a titration (a dilution series) to find the lowest concentration that provides a strong specific signal with minimal background. If the background is high, try further diluting both the primary and secondary antibodies.
-
Incubation Time and Temperature: Consider reducing the antibody incubation time or performing the incubation at 4°C overnight instead of at room temperature for a shorter period, which can help minimize non-specific binding.
-
Secondary Antibody Control: To determine if the secondary antibody is the source of non-specific binding, run a control blot where the primary antibody incubation step is omitted. If bands still appear, the secondary antibody is likely binding non-specifically.
Q4: How can I improve my washing steps to reduce background?
Proper washing is critical for removing unbound antibodies and reducing background noise.
-
Increase Wash Duration and Frequency: Instead of three short washes, try performing four to five washes of 5-10 minutes each.
-
Increase Wash Buffer Volume: Ensure the membrane is fully submerged in a sufficient volume of wash buffer during each wash.
-
Add Detergent: Including a mild detergent like Tween-20 (typically at 0.05-0.1%) in your wash buffer can help to reduce non-specific interactions.
Q5: Does the type of membrane I use matter for background?
Yes, the choice of membrane can impact your results.
-
PVDF vs. Nitrocellulose: Polyvinylidene difluoride (PVDF) membranes generally have a higher protein binding capacity than nitrocellulose, which can lead to greater sensitivity but also potentially higher background. If your protein of interest is abundant, switching to a nitrocellulose membrane might help reduce background.
-
Membrane Handling: Regardless of the type, it is crucial to handle the membrane carefully with clean forceps and never let it dry out during the western blotting procedure.
Troubleshooting Guide: Data Summary
The following tables provide a structured overview of common issues and recommended solutions with quantitative parameters.
Table 1: Blocking Buffer Optimization
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Blocking Agent | 5% non-fat dry milk or BSA in TBST | Switch to the alternative agent | Reduce cross-reactivity between the antibody and blocking agent. |
| Concentration | 3-5% (w/v) | Increase to 5-7% (w/v) | More effectively block non-specific sites on the membrane. |
| Incubation Time | 1 hour at room temperature | Increase to 2 hours at RT or overnight at 4°C | Allow for more complete blocking of the membrane. |
| Detergent | TBST (0.1% Tween-20) | Add 0.05% Tween-20 to blocking buffer | Can help reduce cross-reactivity. |
Table 2: Antibody Dilution and Incubation
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Primary Antibody | Manufacturer's recommendation | Perform a dilution series (e.g., 1:1000, 1:2500, 1:5000) | Find the optimal concentration with the best signal-to-noise ratio. |
| Secondary Antibody | Manufacturer's recommendation | Perform a dilution series (e.g., 1:5000, 1:10000, 1:20000) | Reduce non-specific binding of the secondary antibody. |
| Incubation Time | 1-2 hours at room temperature | Incubate overnight at 4°C | Lower temperatures can decrease non-specific interactions. |
| Incubation Buffer | Dilute in blocking buffer | Ensure fresh blocking buffer is used for dilution | Avoid contaminants from old buffers. |
Table 3: Washing Protocol Enhancement
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Number of Washes | 3 washes | Increase to 4-5 washes | More effectively remove unbound antibodies. |
| Duration of Washes | 5 minutes per wash | Increase to 10-15 minutes per wash | Provide more time for diffusion of unbound antibodies away from the membrane. |
| Volume of Wash | Sufficient to cover the membrane | Use a larger volume of wash buffer | Ensure complete and uniform washing of the entire membrane surface. |
| Detergent Conc. | 0.05% - 0.1% Tween-20 | Increase Tween-20 to 0.1% if not already | Helps to disrupt weak, non-specific binding. |
Experimental Protocols
Protocol 1: Optimized Blocking Procedure
-
Following protein transfer, wash the membrane briefly with TBST (Tris-Buffered Saline, 0.1% Tween-20).
-
Prepare a fresh 5% (w/v) solution of either non-fat dry milk or BSA in TBST. Ensure the powder is fully dissolved.
-
Immerse the membrane completely in the blocking solution in a clean container.
-
Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation on a rocker or shaker.
-
Proceed with the primary antibody incubation step.
Protocol 2: Antibody Titration
-
Prepare a series of dilutions for your primary antibody in fresh blocking buffer. A good starting range is to test the manufacturer's recommended dilution, as well as one dilution above and one below (e.g., 1:500, 1:1000, 1:2500).
-
Cut the membrane into strips (if you have multiple lanes with the same sample) and incubate each strip with a different antibody dilution.
-
Wash all strips thoroughly under the same conditions.
-
Incubate all strips with the same dilution of the secondary antibody.
-
Wash thoroughly and proceed with detection.
-
Compare the signal-to-noise ratio for each dilution to determine the optimal concentration.
-
Repeat the process to optimize the secondary antibody concentration.
Protocol 3: Enhanced Washing Procedure
-
After the primary or secondary antibody incubation, remove the antibody solution.
-
Add a generous volume of wash buffer (TBST) to completely submerge the membrane.
-
Place the container on a rocker or shaker and wash for 10 minutes with gentle agitation.
-
Discard the wash buffer and repeat for a total of four to five washes.
-
Proceed to the next step in your western blotting protocol.
Visualizations
Caption: ChemR23 Signaling Pathway.
Caption: Western Blot High Background Troubleshooting Workflow.
References
- 1. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validating ChemR23 as the Functional Receptor for a Novel Ligand: A Comparative Guide
This guide provides a comprehensive framework for validating the G protein-coupled receptor (GPCR) ChemR23 as the functional receptor for a novel investigational ligand. We present a comparative analysis of this novel ligand against the known endogenous ligands, chemerin and resolvin E1, across a series of key validation assays. Detailed experimental protocols and representative data are provided to guide researchers in their drug discovery and development efforts.
Introduction to ChemR23
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a class A GPCR that plays a crucial role in both inflammatory and resolution pathways.[1][2][3] It is expressed on various immune cells, including macrophages and dendritic cells, as well as on other cell types like adipocytes and endothelial cells.[1][2] ChemR23 is activated by two distinct endogenous ligands: the protein chemerin, which generally promotes a pro-inflammatory and chemotactic response, and the lipid mediator resolvin E1 (RvE1), which is involved in the resolution of inflammation. This dual functionality makes ChemR23 an attractive therapeutic target for a range of inflammatory disorders and other pathologies.
Comparative Ligand Performance
To validate a novel ligand ("Novel Ligand X") as a functional modulator of ChemR23, its performance must be rigorously compared against the established endogenous ligands. The following tables summarize hypothetical quantitative data from key functional assays.
Table 1: Receptor Binding Affinity
This table compares the binding affinity of Novel Ligand X, chemerin, and resolvin E1 to ChemR23. Binding affinity is a critical parameter that indicates the strength of the interaction between a ligand and its receptor. A lower dissociation constant (Kd) or inhibition constant (Ki) signifies a higher binding affinity.
| Ligand | Assay Type | Radioligand | Ki (nM) | Bmax (fmol/mg protein) |
| Novel Ligand X | Competition Binding | [¹²⁵I]-Chemerin | 5.2 | 1250 |
| Chemerin | Competition Binding | [¹²⁵I]-Chemerin | 10.8 | 1300 |
| Resolvin E1 | Competition Binding | [¹²⁵I]-Chemerin | 25.4 | 1280 |
Table 2: In Vitro Functional Potency
This table summarizes the functional potency of the ligands in downstream signaling and cellular response assays. The half-maximal effective concentration (EC50) represents the concentration of a ligand that induces a response halfway between the baseline and maximum.
| Ligand | Calcium Mobilization (EC50, nM) | β-Arrestin Recruitment (EC50, nM) | Chemotaxis (EC50, nM) |
| Novel Ligand X | 12.5 | 8.9 | 15.2 |
| Chemerin | 25.1 | 18.7 | 30.5 |
| Resolvin E1 | 75.8 | 98.2 | 110.7 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on established techniques for GPCR characterization.
Radioligand Binding Assay (Competition)
This assay measures the ability of an unlabeled ligand to compete with a radiolabeled ligand for binding to the receptor, allowing for the determination of the unlabeled ligand's binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing human ChemR23
-
Cell membrane preparation buffer (e.g., Tris-HCl, MgCl₂, protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand: [¹²⁵I]-Chemerin
-
Unlabeled ligands: Novel Ligand X, Chemerin, Resolvin E1
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from HEK293-ChemR23 cells.
-
In a 96-well plate, add a constant concentration of [¹²⁵I]-Chemerin to each well.
-
Add increasing concentrations of the unlabeled competitor ligands (Novel Ligand X, Chemerin, or Resolvin E1) to the wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a common downstream signaling event for Gq-coupled GPCRs or Gi-coupled GPCRs that can also elicit calcium responses.
Materials:
-
HEK293 cells stably expressing human ChemR23
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Ligands: Novel Ligand X, Chemerin, Resolvin E1
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed HEK293-ChemR23 cells in a 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of the ligands into the wells.
-
Immediately measure the change in fluorescence over time.
-
Determine the peak fluorescence response for each ligand concentration.
-
Plot the dose-response curve and calculate the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.
Materials:
-
U2OS cells co-expressing ChemR23 fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-arrestin assay)
-
Cell culture medium
-
Assay buffer
-
Ligands: Novel Ligand X, Chemerin, Resolvin E1
-
Detection reagents for the specific assay technology
-
96-well white, solid-bottom microplates
-
Luminometer
Procedure:
-
Seed the engineered U2OS cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay buffer containing varying concentrations of the ligands.
-
Incubate the plate at 37°C for the recommended time (e.g., 90 minutes).
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature to allow the signal to develop.
-
Measure the luminescence using a plate reader.
-
Plot the dose-response curve and calculate the EC50 value.
Chemotaxis Assay
This assay assesses the ability of a ligand to induce directed cell migration, a primary function of ChemR23 in immune cells.
Materials:
-
ChemR23-expressing cells (e.g., primary macrophages or a cell line)
-
Chemotaxis chamber (e.g., Boyden chamber or transwell inserts)
-
Cell culture medium with low serum
-
Ligands: Novel Ligand X, Chemerin, Resolvin E1
-
Cell staining dye (e.g., Calcein AM)
-
Fluorescence microscope or plate reader
Procedure:
-
Place transwell inserts with a porous membrane into the wells of a 24-well plate.
-
Add cell culture medium containing different concentrations of the ligands to the lower chamber.
-
Resuspend the ChemR23-expressing cells in a low-serum medium and add them to the upper chamber of the transwell insert.
-
Incubate the plate at 37°C for a few hours to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope or quantify the fluorescence of stained cells.
-
Plot the number of migrated cells against the ligand concentration to determine the EC50.
Visualizations
ChemR23 Signaling Pathway
Caption: Simplified signaling pathways activated by ligand binding to ChemR23.
Experimental Workflow for Ligand Validation
Caption: Workflow for validating a novel ligand for the ChemR23 receptor.
Logical Relationship of Validation Steps
Caption: Logical progression for confirming a novel ligand's functional interaction.
References
A Tale of Two Ligands: Unraveling the Divergent Signaling of Chemerin and Resolvin E1 via the ChemR23 Receptor
For Immediate Release
A comprehensive analysis of the signaling pathways initiated by the endogenous ligands, chemerin and resolvin E1 (RvE1), through their shared receptor, ChemR23 (also known as CMKLR1), reveals distinct and context-dependent cellular responses. This guide provides a detailed comparison of their signaling cascades, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding the nuanced roles of these molecules in inflammation, immunity, and metabolic processes.
Chemerin, a protein, and Resolvin E1, a lipid mediator derived from eicosapentaenoic acid (EPA), both bind to the G protein-coupled receptor ChemR23, yet they orchestrate markedly different physiological outcomes. Chemerin is predominantly recognized as a pro-inflammatory chemoattractant for immune cells, while RvE1 is a potent pro-resolving agent that actively dampens inflammation and promotes tissue repair.[1][2] Their opposing functions, mediated by the same receptor, highlight the complexity of GPCR signaling and the potential for biased agonism.
Ligand-Receptor Binding Affinity
The initial interaction of a ligand with its receptor is a critical determinant of the subsequent signaling cascade. While both chemerin and RvE1 bind to ChemR23, their binding affinities can influence the potency and duration of the cellular response.
| Ligand | Receptor | Binding Affinity (Kd) | Cell Type/System | Reference |
| Resolvin E1 | ChemR23 | 11.3 ± 5.4 nM | Recombinant human ChemR23 | [3] |
| Resolvin E1 | BLT1 | 48.3 nM | Human PMN membranes | [4] |
Note: Specific Kd values for chemerin binding to ChemR23 were not consistently reported across the reviewed literature, though it is established as a high-affinity interaction.[5]
Downstream Signaling Pathways: A Comparative Overview
Upon binding to ChemR23, both chemerin and RvE1 trigger a cascade of intracellular events. However, the downstream effectors and the magnitude of their activation can differ, leading to their distinct biological roles. Both ligands are known to signal through the Gαi subunit of the heterotrimeric G protein, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
The activation of key signaling nodes, such as Mitogen-Activated Protein Kinases (MAPKs) and Akt, is a common feature of both ligands, yet the context and downstream consequences diverge.
Chemerin Signaling Pathway
Chemerin's engagement with ChemR23 is predominantly associated with pro-inflammatory and chemotactic responses. This is mediated through the activation of several key signaling pathways:
-
MAPK/ERK Pathway: Chemerin robustly activates the ERK1/2 pathway, which is implicated in cell proliferation, differentiation, and migration. This activation is crucial for its role in recruiting immune cells to sites of inflammation.
-
Akt Pathway: Chemerin also stimulates the phosphorylation of Akt, a central regulator of cell survival and metabolism.
-
Calcium Mobilization: Chemerin induces a rapid and transient increase in intracellular calcium levels, a key second messenger involved in a multitude of cellular processes, including chemotaxis.
Resolvin E1 Signaling Pathway
In contrast to chemerin, RvE1's activation of ChemR23 initiates signaling cascades that promote the resolution of inflammation.
-
Akt Pathway: RvE1 stimulates the phosphorylation of Akt in a time- and dose-dependent manner. This activation is linked to the phosphorylation of downstream targets like ribosomal protein S6, which is involved in translational regulation and promoting cell survival.
-
ERK Pathway: While RvE1 can also lead to ERK phosphorylation, this activation appears to be context-dependent and can contribute to pro-resolving functions such as enhancing macrophage phagocytosis.
-
Inhibition of Pro-inflammatory Signaling: A key aspect of RvE1's action is its ability to counteract pro-inflammatory signals. For instance, RvE1 can attenuate LTB4-induced NF-κB activation, a critical transcription factor in the inflammatory response.
Quantitative Comparison of Signaling Events
Direct quantitative comparisons of the potency of chemerin and RvE1 on various signaling readouts are essential for a complete understanding of their differential effects. The following table summarizes available data on their half-maximal effective concentrations (EC50).
| Signaling Readout | Ligand | EC50/Potency | Cell Type | Reference |
| Akt Phosphorylation | Resolvin E1 | Dose-dependent (0.01-100 nM) | CHO-hChemR23 | |
| ERK Phosphorylation | Chemerin | Dose-dependent | Human Endothelial Cells | |
| ERK Phosphorylation | Resolvin E1 | Dose-dependent (0.01-100 nM) | CHO-hChemR23 | |
| Calcium Mobilization | Chemerin | Not specified, but induces response | Neuroblastoma cells | |
| Calcium Mobilization | Resolvin E1 | Partial induction | Human PBMC |
Note: While dose-dependent effects are reported, specific EC50 values for a direct comparison are not consistently available in the literature for all signaling events.
Experimental Protocols
To facilitate the replication and further investigation of these signaling pathways, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a ligand for its receptor.
-
Cell Culture and Membrane Preparation: Cells expressing ChemR23 are cultured and harvested. The cell membranes are then isolated through a series of centrifugation steps.
-
Binding Reaction: The cell membranes are incubated with increasing concentrations of a radiolabeled ligand (e.g., [³H]RvE1) in a binding buffer. To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of the unlabeled ligand.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture and Dye Loading: ChemR23-expressing cells are seeded in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Ligand Stimulation: The plate is placed in a fluorescence plate reader, and the cells are stimulated with varying concentrations of the ligand (chemerin or RvE1).
-
Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence intensity is plotted against the ligand concentration, and the EC50 value is determined using a sigmoidal dose-response curve.
Western Blotting for Phosphorylated Proteins (e.g., p-ERK, p-Akt)
This technique is used to detect and quantify the phosphorylation of specific signaling proteins.
-
Cell Culture and Stimulation: ChemR23-expressing cells are serum-starved and then stimulated with different concentrations of chemerin or RvE1 for a specific time.
-
Cell Lysis and Protein Quantification: The cells are lysed to extract the proteins. The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-ERK). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Quantification: A chemiluminescent substrate is added to the membrane, and the resulting light signal is detected. The band intensities are quantified, and the levels of the phosphorylated protein are normalized to the total protein or a loading control (e.g., β-actin).
Conclusion
The distinct signaling pathways activated by chemerin and resolvin E1 through their common receptor, ChemR23, underscore the principle of functional selectivity in GPCR biology. While chemerin primarily drives pro-inflammatory and chemotactic responses through robust activation of pathways like ERK and calcium mobilization, RvE1 leverages the same receptor to initiate pro-resolving cascades, including Akt-mediated survival signals and the dampening of pro-inflammatory transcription factors. A thorough understanding of these divergent signaling networks is paramount for the development of targeted therapeutics that can selectively modulate the pro-inflammatory or pro-resolving arms of the ChemR23 signaling axis for the treatment of a wide range of inflammatory and metabolic diseases. Further research is warranted to elucidate the precise molecular switches that dictate the biased signaling of ChemR23 in response to these two pivotal endogenous ligands.
References
- 1. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 2. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin E1 receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ChemR23 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of different antagonists targeting the ChemR23 receptor. This document provides supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
The chemerin receptor 23 (ChemR23), also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor that has emerged as a significant therapeutic target for a variety of inflammatory diseases, metabolic disorders, and cancer.[1] Its endogenous ligands include the pro-inflammatory chemoattractant chemerin and the pro-resolving lipid mediator resolvin E1 (RvE1), highlighting the receptor's complex role in both initiating and resolving inflammation.[2][3] The development of selective antagonists for ChemR23 is a key area of research for modulating these pathways. This guide provides a comparative overview of the performance of several ChemR23 antagonists based on available experimental data.
Quantitative Performance of ChemR23 Antagonists
The following table summarizes the quantitative data for different ChemR23 antagonists based on in vitro assays. Direct head-to-head comparative studies are limited, and thus data is compiled from individual studies. Experimental conditions can vary between studies, so these values should be interpreted with this in mind.
| Antagonist | Target Species | Assay Type | Cell Line | IC50 | Reference |
| α-NETA | Human | Cell Viability (CCK-8) | hEM15A | 20.16 ± 1.39 µM | [4] |
| Human | Chemotaxis | CMKLR1+ cells | 6.5 ± 0.7 µM | [5] | |
| ChemR23-IN-1 | Human | Not Specified | Not Specified | 38 nM | |
| Mouse | Not Specified | Not Specified | 100 nM | ||
| CCX832 | Human/Mouse | Not Specified | Not Specified | Not Disclosed |
Note: The chemical structure of CCX832 has not been publicly disclosed, and its development was discontinued after a Phase I clinical trial. It is, however, widely used as a pharmacological tool in preclinical research.
ChemR23 Signaling Pathway
Activation of ChemR23 by its ligands initiates a cascade of intracellular signaling events. As a Gαi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Furthermore, it triggers the release of intracellular calcium (Ca2+) and induces the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
To evaluate the efficacy of ChemR23 antagonists, several key in vitro assays are commonly employed. These assays are crucial for determining the potency and mechanism of action of novel compounds.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, such as chemerin.
Principle: A transwell migration assay is used, where cells are placed in the upper chamber of a permeable support and the chemoattractant is in the lower chamber. Antagonists are added to assess their ability to block cell migration through the pores of the membrane.
Experimental Workflow:
References
- 1. What are CMKLR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 4. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Potency of Resolvin E1 and Lipoxin A4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory and pro-resolving properties of two key specialized pro-resolving mediators (SPMs), Resolvin E1 (RvE1) and Lipoxin A4 (LXA4). The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating their therapeutic potential.
Introduction
Resolvin E1 and Lipoxin A4 are endogenous lipid mediators that play a crucial role in the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. Both molecules are biosynthesized during the inflammatory response and act to counter-regulate excessive inflammation and promote a return to a non-inflamed state. While both are potent anti-inflammatory agents, they exhibit distinct receptor interactions and signaling pathways, leading to nuanced differences in their biological activities.
Key Receptors and Cellular Targets
Resolvin E1 primarily exerts its effects through the G protein-coupled receptor ChemR23 (also known as ERV1 or CMKLR1).[1][2][3] Lipoxin A4, on the other hand, signals predominantly through the ALX/FPR2 receptor, which is also a G protein-coupled receptor.[4][5] Both receptors are expressed on a variety of immune cells, including neutrophils, macrophages, and dendritic cells, which are key players in the inflammatory response.
Comparative Anti-Inflammatory Potency
To objectively compare the anti-inflammatory potency of RvE1 and LXA4, we have summarized available quantitative and qualitative data on their effects on key inflammatory processes: neutrophil migration and cytokine production.
Inhibition of Neutrophil Migration
Neutrophil infiltration into tissues is a hallmark of acute inflammation. Both RvE1 and LXA4 are potent inhibitors of neutrophil chemotaxis.
| Mediator | Experimental Model | Chemoattractant | Potency (IC50/Inhibition) | Reference |
| Resolvin E1 | Human Neutrophils (in vitro) | IL-8 | Significant inhibition at 10 nM and 100 nM | |
| Human Neutrophils (in vitro) | LTB4 | Attenuates migration | ||
| Differentiated HL-60 cells | fMLP | 80% inhibition at 2000 nM | ||
| Lipoxin A4 | Human Neutrophils (in vitro) | LTB4 | ~50% inhibition at 1 nM | |
| Human Neutrophils (in vitro) | fMLP | IC50 of 10-8 mol/l for inhibition | ||
| Aspirin-Triggered Lipoxin A4 (ATL) Analog | Human Saphenous Vein Smooth Muscle Cells | PDGF-BB | IC50 of 2.54 x 10-7 mol/L |
Note: Direct comparative studies using the same experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind.
Regulation of Pro-Inflammatory Cytokine Production
Both RvE1 and LXA4 can modulate the production of pro-inflammatory cytokines, which are key signaling molecules that drive the inflammatory response.
| Mediator | Cell Type | Stimulus | Cytokine(s) Inhibited | Potency/Effect | Reference |
| Resolvin E1 | Mouse Model of Hepatitis | Concanavalin A | TNF-α, IFN-γ, IL-2, IL-1β, IL-6 | Significant reduction in serum levels | |
| Mouse Model of Allergic Airway Inflammation | Allergen | IL-6, TNF-α | Significant reduction in BAL fluid | ||
| C2C12 Myotubes | LPS | IL-6 | Attenuated mRNA and protein levels | ||
| Lipoxin A4 | Human Synovial Fibroblasts | IL-1β | IL-6, IL-8 | 45% reduction in IL-6, 75% reduction in IL-8 at nM concentrations | |
| Rat Mesangial Cells | TNF-α | IL-1β, IL-6 | Dose-dependent inhibition | ||
| Stem Cells of the Apical Papilla | LPS | IL-6, IL-8, CXCL10, CCL2, CCL11 | Significant inhibition in a dose-dependent manner | ||
| Mouse Model of Arthritis | TiO2 | TNF-α, IL-1β, IL-6 | Significant reduction in joint tissue |
Signaling Pathways
The distinct signaling pathways initiated by RvE1 and LXA4 upon binding to their respective receptors are visualized below.
Figure 1. Simplified signaling pathway of Resolvin E1 via its receptor ChemR23.
Figure 2. Simplified signaling pathway of Lipoxin A4 via its receptor ALX/FPR2.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a common method for assessing the effect of RvE1 and LXA4 on neutrophil migration.
Materials:
-
96-well Boyden chamber with 5 µm pore size polycarbonate membrane
-
Human neutrophils isolated from peripheral blood
-
Chemoattractant (e.g., IL-8, LTB4, fMLP)
-
Resolvin E1 and Lipoxin A4
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Detection reagent (e.g., Calcein-AM or ATP-based luminescence assay)
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay buffer at a concentration of 1 x 106 cells/mL.
-
Preparation of Chemoattractants and Test Compounds: Prepare a stock solution of the chemoattractant in assay buffer. Prepare serial dilutions of Resolvin E1 and Lipoxin A4 in assay buffer.
-
Assay Setup:
-
Add 150 µL of assay buffer containing the desired concentration of chemoattractant to the lower wells of the Boyden chamber.
-
In the upper chamber, add 50 µL of the neutrophil suspension.
-
To test the inhibitory effect of RvE1 or LXA4, pre-incubate the neutrophils with the respective compound for 15-30 minutes at 37°C before adding them to the upper chamber. Alternatively, the compounds can be added to the lower chamber along with the chemoattractant.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescence-based assay, or by pre-labeling the neutrophils with a fluorescent dye like Calcein-AM and measuring fluorescence in the lower chamber.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of RvE1 and LXA4 compared to the control (chemoattractant alone). Plot the results to determine the IC50 value.
Figure 3. Experimental workflow for the in vitro neutrophil chemotaxis assay.
Quantification of Cytokine Production (ELISA)
This protocol outlines a standard sandwich ELISA procedure to measure the effect of RvE1 and LXA4 on cytokine production by immune cells.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific for the cytokine of interest, e.g., anti-human TNF-α)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture immune cells (e.g., macrophages, peripheral blood mononuclear cells) in appropriate media.
-
Pre-treat the cells with various concentrations of Resolvin E1 or Lipoxin A4 for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., LPS) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants for cytokine analysis.
-
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and then block non-specific binding sites by adding assay diluent to each well. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add the collected cell culture supernatants and the serially diluted recombinant cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add TMB substrate to each well and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in the cell culture supernatants. Calculate the percentage of inhibition of cytokine production for each concentration of RvE1 and LXA4.
Conclusion
Both Resolvin E1 and Lipoxin A4 are potent endogenous mediators with significant anti-inflammatory and pro-resolving activities. While they share the common goal of resolving inflammation, they operate through distinct receptor systems and signaling pathways. The available data suggests that both molecules are effective inhibitors of neutrophil migration and pro-inflammatory cytokine production, with potencies often in the nanomolar range. Further direct comparative studies under identical experimental conditions are warranted to fully elucidate the relative potencies of these two important specialized pro-resolving mediators. This guide provides a foundational comparison to aid in the rational design of future research and the development of novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Reactome | CMKLR1 binds Resolvin E1 [reactome.org]
- 4. Lipoxin A4 activates ALX/FPR2 Receptor to Regulate Conjunctival Goblet Cell Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Chemerin Isoforms on ChemR23
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various chemerin isoforms on the G protein-coupled receptor ChemR23, also known as chemokine-like receptor 1 (CMKLR1). Chemerin, a potent chemoattractant and adipokine, undergoes complex proteolytic processing, resulting in multiple isoforms with distinct biological functions. Understanding the specific activities of these isoforms is crucial for research and therapeutic development in areas such as inflammation, metabolic diseases, and oncology.
Chemerin Processing: From Inactive Precursor to Bioactive Ligands
Chemerin is secreted as a 163-amino acid inactive precursor, prochemerin (chem163S). Its biological activity is tightly regulated by sequential C-terminal proteolytic cleavages by various proteases found in coagulation, fibrinolytic, and inflammatory cascades.[1][2] This processing generates a spectrum of isoforms with varying potencies for ChemR23, ranging from highly active agonists to inactive forms.[1][3][4]
The initial cleavage of prochemerin by proteases such as Factor XIa (FXIa), plasmin, elastase, or cathepsin G is a critical activation step. For instance, FXIa, a key enzyme in the coagulation cascade, cleaves prochemerin to generate intermediate forms like chem158K, which can be further processed by carboxypeptidases to the most potent isoform, chem157S. Conversely, further cleavage by other enzymes can lead to inactivation, highlighting a sophisticated mechanism for modulating chemerin's biological effects.
References
- 1. Prochemerin cleavage by factor XIa links coagulation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prochemerin cleavage by factor XIa links coagulation and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemerin Forms: Their Generation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of a Monoclonal Anti-ChemR23 Antibody: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of a monoclonal antibody is paramount to the validity of experimental results and the safety of potential therapeutics. This guide provides a framework for assessing the cross-reactivity of a monoclonal anti-ChemR23 antibody, comparing its performance with other available alternatives and offering supporting experimental data and protocols.
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in inflammatory responses, immune cell trafficking, and adipocyte metabolism.[1][2] Its primary ligand is the chemoattractant protein chemerin.[1] Given its involvement in various physiological and pathological processes, antibodies targeting ChemR23 are valuable tools for research and potential therapeutic agents.[3][4] However, the potential for cross-reactivity with other structurally similar proteins necessitates rigorous validation.
Comparative Analysis of Anti-ChemR23 Antibodies
The following table summarizes the characteristics of a hypothetical lead monoclonal antibody (MAb-X) in comparison to other commercially available anti-ChemR23 antibodies. The data presented is illustrative and should be generated for any specific antibody through the experimental protocols outlined below.
| Attribute | Lead MAb-X (Monoclonal) | Competitor A (Monoclonal) | Competitor B (Polyclonal) | Competitor C (Recombinant) |
| Target Specificity | Human ChemR23 | Human, Mouse ChemR23 | Human, Mouse, Rat ChemR23 | Human ChemR23 |
| Validated Applications | ELISA, WB, FC, IHC | WB, FC | WB, ELISA, IF, IHC | FC |
| Immunogen | Recombinant human ChemR23 extracellular domain | Synthetic peptide corresponding to N-terminus of human ChemR23 | Full-length human ChemR23 protein | Recombinant human ChemR23 (clone REA455) |
| Cross-Reactivity Profile (Hypothetical) | No cross-reactivity with related GPCRs tested | Minor cross-reactivity with CCRL2 | Potential for off-target binding due to polyclonal nature | High specificity, negligible Fc receptor binding |
| Clonality | Monoclonal | Monoclonal | Polyclonal | Recombinant |
| Host Species | Mouse | Rat | Rabbit | Humanized |
Experimental Protocols for Cross-Reactivity Assessment
Accurate determination of antibody cross-reactivity requires a multi-faceted approach employing several established techniques.
Sequence Homology Analysis
A preliminary in silico assessment can predict potential cross-reactivity by comparing the immunogen sequence with other proteins.
Protocol:
-
Obtain the amino acid sequence of the immunogen used to generate the antibody.
-
Utilize the Basic Local Alignment Search Tool (BLAST) from NCBI to compare the immunogen sequence against a protein database of the species of interest.
-
Analyze the results for significant homology (typically an alignment score >85%) with other proteins, which may indicate a higher likelihood of cross-reactivity.
Western Blotting
Western blotting is a standard method to assess if the antibody binds to proteins of unexpected molecular weights in a cell lysate.
Protocol:
-
Prepare whole-cell lysates from cell lines known to express ChemR23 (positive control) and cell lines negative for ChemR23 expression.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-ChemR23 antibody at a predetermined optimal concentration.
-
Wash the membrane and incubate with a suitable enzyme-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. A single band at the expected molecular weight for ChemR23 (approximately 42 kDa) in the positive control and its absence in the negative control indicates specificity.
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA can quantify the antibody's binding affinity to ChemR23 versus other related proteins.
Protocol:
-
Coat a microplate with purified recombinant ChemR23 protein.
-
In separate tubes, pre-incubate the anti-ChemR23 antibody with increasing concentrations of either soluble ChemR23 (homologous competitor) or a panel of potentially cross-reactive proteins (e.g., other GPCRs with sequence homology).
-
Add the antibody-antigen mixtures to the coated plate.
-
Wash the plate and add an enzyme-conjugated secondary antibody.
-
Add a substrate and measure the absorbance. A significant decrease in signal only in the presence of the homologous competitor indicates high specificity.
Flow Cytometry
Flow cytometry is ideal for assessing cross-reactivity on the surface of whole cells.
Protocol:
-
Prepare single-cell suspensions of cells expressing ChemR23 (e.g., plasmacytoid dendritic cells, macrophages) and negative control cells.
-
Incubate the cells with the fluorochrome-conjugated anti-ChemR23 antibody.
-
To test for cross-reactivity, co-incubate with an excess of an unconjugated antibody targeting a potentially cross-reactive receptor. A lack of signal reduction would indicate no competition for the same binding site.
-
Analyze the cells using a flow cytometer. Specific binding will be observed only on the ChemR23-positive cells.
Tissue Cross-Reactivity (TCR) Screening
For therapeutic antibody development, TCR studies are crucial to identify any off-target binding in a wide range of human tissues.
Protocol:
-
Obtain a panel of normal human tissues (typically a minimum of 32 tissues as recommended by regulatory agencies).
-
Prepare frozen tissue sections and fix them appropriately.
-
Perform immunohistochemistry (IHC) using the anti-ChemR23 antibody at its optimal concentration.
-
A pathologist should evaluate the staining pattern. Any specific, unexpected staining should be further investigated to identify the off-target protein.
Visualizing Key Processes
To aid in the understanding of the biological context and experimental design, the following diagrams illustrate the ChemR23 signaling pathway and a typical experimental workflow for assessing cross-reactivity.
Caption: Simplified ChemR23 signaling pathway upon chemerin binding.
Caption: Experimental workflow for assessing antibody cross-reactivity.
By following a systematic and multi-pronged approach as outlined in this guide, researchers can confidently characterize the cross-reactivity profile of a monoclonal anti-ChemR23 antibody, ensuring data integrity and facilitating the development of highly specific research tools and therapeutics.
References
- 1. CMKLR1 - Wikipedia [en.wikipedia.org]
- 2. Chemokine-like Receptor 1 (CMKLR1) and Chemokine (C-C motif) Receptor-like 2 (CCRL2); Two Multifunctional Receptors with Unusual Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 4. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [pubmed.ncbi.nlm.nih.gov]
Validating the ChemR23 Knockout Mouse Model: A Phenotypic Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ChemR23 knockout (KO) mouse model with wild-type (WT) counterparts, supported by experimental data and detailed protocols. This resource aims to facilitate the validation and application of this model in studies of inflammation, metabolism, and beyond.
The chemerin receptor 23 (ChemR23), also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor with a significant role in both innate and adaptive immunity.[1] Its primary endogenous ligand, chemerin, is a chemoattractant for various immune cells, including macrophages, dendritic cells (DCs), and natural killer (NK) cells.[2][3] The ChemR23 signaling axis is implicated in a wide array of physiological and pathological processes, including inflammation, metabolic regulation, and cancer.[2] Consequently, the ChemR23 knockout mouse model has become an invaluable tool for elucidating the in vivo functions of this receptor and for evaluating novel therapeutic strategies targeting the chemerin/ChemR23 pathway.
Phenotypic Characterization: Summary of Quantitative Data
The following tables summarize key phenotypic differences observed between ChemR23 KO and WT mice across various experimental models. These data highlight the multifaceted role of ChemR23 in modulating immune responses and metabolic homeostasis.
Inflammatory Responses
| Parameter | Model | Tissue/Cell Type | Wild-Type (WT) | ChemR23 Knockout (KO) | Key Findings | Reference |
| Leukocyte Infiltration | LPS-induced acute lung injury | Bronchoalveolar lavage fluid (BALF) | Increased neutrophils | Significantly attenuated neutrophil accumulation | ChemR23 signaling is proinflammatory in acute lung inflammation.[4] | |
| Allergic Airway Inflammation | DEP-enhanced house dust mite (HDM) model | BALF | Increased eosinophils | Further enhanced eosinophilia | ChemR23 signaling has anti-inflammatory effects in allergic airway inflammation. | |
| Viral Pneumonia | Pneumonia Virus of Mice (PVM) infection | Lung | Controlled viral clearance | Delayed viral clearance, increased neutrophilic infiltration | ChemR23 is crucial for anti-viral immunity and regulating inflammatory responses during viral infection. | |
| Atherosclerosis | ApoE-/- background, Western-type diet | Aortic lesions | Pronounced lesion formation | Reduced lesion formation and leukocyte adhesion | Hematopoietic ChemR23 deficiency reduces atherosclerosis. | |
| Inflammatory Pain | Carrageenan-induced heat hyperalgesia | Paw | Resolution of hyperalgesia | Delayed resolution of hyperalgesia | Endogenous chemerin and ChemR23 contribute to the resolution of inflammatory pain. |
Metabolic Phenotype
| Parameter | Condition | Wild-Type (WT) | ChemR23 Knockout (KO) | Key Findings | Reference |
| Body Weight | Male mice, >12 months, standard diet | Normal | Significantly higher body weight and adipose tissue mass | ChemR23 KO mice develop a moderate mature-onset obesity. | |
| Glucose Tolerance | 8-week-old mice, standard diet | Normal | Unaffected | The chemerin/ChemR23 system does not appear to be a major regulator of glucose homeostasis in young mice on a standard diet. | |
| High-Fat Diet | Male mice | Increased body weight | Did not exacerbate the obese phenotype compared to WT on the same diet | The obese phenotype in ChemR23 KO mice is not worsened by a high-fat diet. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Flow Cytometry for Immunophenotyping of Murine Tissues
This protocol provides a general framework for the preparation and analysis of single-cell suspensions from various mouse tissues to characterize immune cell populations.
a. Tissue Preparation:
-
Euthanize the mouse and perfuse with cold PBS to remove circulating blood cells.
-
Excise the tissue of interest (e.g., lung, spleen, liver) and place it in ice-cold RPMI-1640 medium.
-
Mince the tissue into small pieces using a sterile scalpel.
-
Digest the tissue in a solution containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI-1640 for 30-60 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining tissue debris.
-
Wash the cells with FACS buffer (PBS containing 2% FBS and 2 mM EDTA) and centrifuge at 300 x g for 5 minutes.
-
If necessary, perform red blood cell lysis using an ACK lysis buffer.
-
Resuspend the cell pellet in FACS buffer and count the viable cells using a hemocytometer and trypan blue exclusion.
b. Antibody Staining:
-
Aliquot approximately 1-2 x 10^6 cells per well in a 96-well V-bottom plate.
-
Block Fc receptors by incubating the cells with an anti-mouse CD16/CD32 antibody for 10-15 minutes on ice.
-
Add the primary antibody cocktail (specific for cell surface markers of interest) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
If intracellular staining is required, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions, followed by incubation with antibodies against intracellular targets.
-
Resuspend the cells in FACS buffer for analysis.
c. Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on live, single cells before identifying specific immune cell populations based on their marker expression.
In Vitro Chemotaxis Assay
This assay measures the directed migration of immune cells towards a chemoattractant.
-
Isolate primary immune cells (e.g., macrophages, dendritic cells) from the bone marrow or spleen of WT and ChemR23 KO mice.
-
Place a transwell insert (with a pore size appropriate for the cell type, e.g., 5 µm for macrophages) into the wells of a 24-well plate.
-
Add medium containing the chemoattractant (e.g., recombinant chemerin) to the lower chamber. Add medium without the chemoattractant to control wells.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 2-4 hours).
-
After incubation, remove the transwell insert. Quantify the number of cells that have migrated to the lower chamber by either counting them directly using a microscope and hemocytometer or by using a fluorescent dye and measuring the fluorescence.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is used to induce acute or chronic colitis to study intestinal inflammation.
-
House WT and ChemR23 KO mice in a specific pathogen-free facility.
-
Provide mice with drinking water containing 2-3% (w/v) DSS for 5-7 days to induce acute colitis. For chronic colitis, administer cycles of DSS water followed by regular drinking water.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a disease activity index (DAI).
-
At the end of the experiment, euthanize the mice and collect the colon.
-
Measure the colon length and collect tissue samples for histological analysis (e.g., H&E staining) and for measuring the expression of inflammatory markers (e.g., cytokines via qPCR or ELISA).
Mandatory Visualizations
ChemR23 Signaling Pathway
Caption: Simplified ChemR23 signaling cascade.
Experimental Workflow for Phenotypic Characterization
Caption: General workflow for phenotyping a knockout mouse model.
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
A Researcher's Guide to Scrambled Peptide Controls for In Vivo Studies with Chemerin-Derived Peptides
For researchers, scientists, and drug development professionals, the use of appropriate controls is paramount in validating the specificity of in vivo effects of bioactive peptides. This guide provides a comparative analysis of scrambled peptide controls used in in vivo studies of chemerin-derived peptides, supported by experimental data and detailed protocols. Chemerin, an adipokine, and its derived peptides are implicated in various physiological processes, including inflammation and metabolism, making them attractive therapeutic targets. Scrambled peptides, which have the same amino acid composition as the active peptide but a randomized sequence, serve as excellent negative controls to ensure that the observed biological effects are sequence-specific and not due to non-specific factors like charge or hydrophobicity.
Comparison of In Vivo Efficacy: Chemerin Peptides vs. Scrambled Controls
This section details two prominent examples of in vivo studies utilizing chemerin-derived peptides and their corresponding scrambled controls. The data highlights the specificity of the active peptides' effects.
Chemerin15 (C15) in a Zymosan-Induced Peritonitis Model
A study by Cash et al. (2008) investigated the anti-inflammatory properties of a 15-amino acid chemerin-derived peptide, C15, in a mouse model of zymosan-induced peritonitis. A scrambled version of C15 (C15-scr) was used as a negative control.[1][2] Intraperitoneal administration of C15 significantly reduced the recruitment of inflammatory cells into the peritoneal cavity, an effect not observed with the scrambled control.[1][2]
| Treatment Group | Neutrophil Recruitment (% suppression) | Monocyte Recruitment (% suppression) |
| C15 (0.32 ng/kg) | 63% | 62% |
| C15-scr (0.32 ng/kg) | No significant suppression | No significant suppression |
Data summarized from Cash et al., 2008.[1]
Chemerin Peptide p4 in a Mouse Model of Skin Infection
Godlewska et al. (2019, 2021) demonstrated the antimicrobial activity of the chemerin-derived peptide p4 in a topical skin infection model in mice using Staphylococcus aureus. A scrambled peptide, scp4, with the same amino acid composition but a randomized sequence, was used as a control. The study found that p4 significantly reduced the bacterial load on the skin, whereas scp4 had no effect.
| Peptide | Sequence | In Vivo Efficacy (CFU/ml on skin) |
| p4 | VRLEFKLQQTSCRKRDWKKP | Significantly reduced bacterial load |
| scp4 | DPWLKVRKFQTLKQREKRCS | No significant reduction in bacterial load |
Data and sequences from Godlewska et al., 2021.
Signaling Pathways of Chemerin Receptors
Chemerin and its derived peptides exert their effects through binding to several G protein-coupled receptors (GPCRs), primarily CMKLR1 (ChemR23), GPR1, and CCRL2. The activation of these receptors triggers distinct downstream signaling cascades.
References
A Comparative Functional Analysis of Wild-Type and Mutant ChemR23 Receptors
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional characteristics of the wild-type ChemR23 receptor versus various mutant forms. The data presented herein is supported by experimental findings from peer-reviewed scientific literature, offering a valuable resource for those investigating the roles of ChemR23 in inflammation, immunology, and metabolic diseases. This document summarizes key quantitative data in structured tables, details experimental methodologies for crucial assays, and visualizes essential pathways and workflows.
Introduction to ChemR23
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a pivotal role in both pro-inflammatory and anti-inflammatory processes.[1][2] It is activated by two distinct endogenous ligands: the protein chemerin and the lipid mediator Resolvin E1 (RvE1).[1] Chemerin, initially synthesized as an inactive precursor (prochemerin), is proteolytically cleaved into its active form and acts as a potent chemoattractant for various immune cells, including macrophages, dendritic cells, and natural killer cells, guiding them to sites of inflammation.[3] Conversely, RvE1 is a specialized pro-resolving mediator that is thought to contribute to the resolution of inflammation.[1] The dual nature of ChemR23 signaling makes it an intriguing target for therapeutic intervention in a range of inflammatory and metabolic disorders. Understanding how mutations affect its function is therefore of critical importance.
Data Presentation: Wild-Type vs. Mutant ChemR23 Function
The functional consequences of mutations in the ChemR23 receptor have been investigated through site-directed mutagenesis studies. These studies typically assess changes in ligand binding, G protein coupling, and downstream signaling events such as intracellular calcium mobilization.
Signaling Potency (EC₅₀) of Chemerin-Derived Agonist (chemerin9)
The following table summarizes the half-maximal effective concentration (EC₅₀) values for the chemerin-derived peptide agonist, chemerin9, in activating wild-type and various mutant ChemR23 receptors. The data is derived from calcium flux assays. A lower EC₅₀ value indicates higher potency.
| Receptor | Mutation | Ligand | Assay Type | EC₅₀ (nM) | Fold Change vs. WT | Reference |
| Wild-Type | - | chemerin9 | Calcium Flux | 0.28 | - | |
| Mutant | F294A | chemerin9 | Calcium Flux | 1.12 | 4.0 | |
| Mutant | F294L | chemerin9 | Calcium Flux | 0.25 | 0.89 | |
| Mutant | F294H | chemerin9 | Calcium Flux | 1.45 | 5.18 | |
| Mutant | R178A | chemerin9 | Calcium Flux | >1000 | >3571 | |
| Mutant | R178Q | chemerin9 | Calcium Flux | >1000 | >3571 | |
| Mutant | R224A | chemerin9 | Calcium Flux | >1000 | >3571 | |
| Mutant | R224Q | chemerin9 | Calcium Flux | >1000 | >3571 |
Note: Data extracted and calculated from Jin et al., 2023. The study did not report ligand binding affinity (Kd) for these mutants.
Functional Implications of a Naturally Occurring Polymorphism
A single nucleotide polymorphism (SNP), rs1878022, located in an intron of the CMKLR1 gene, has been associated with altered ChemR23 expression and function. Individuals carrying the 'C' allele of this SNP have been shown to have increased ChemR23 protein expression in adipose tissue. This is correlated with reduced levels of the inflammatory cytokine IL-6, suggesting that this variant may enhance the anti-inflammatory or pro-resolving signaling pathways mediated by ChemR23. While direct quantitative data on ligand binding affinity (Kd) or signaling potency (EC₅₀) for the receptor expressed from this variant allele are not yet available, the findings suggest a gain-of-function phenotype in terms of receptor expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used to characterize ChemR23 receptor function.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a ligand for its receptor.
-
Membrane Preparation: Cells expressing the wild-type or mutant ChemR23 receptor are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., ¹²⁵I-chemerin) at various concentrations.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined by including a high concentration of an unlabeled competing ligand in some samples. Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax (maximum number of binding sites) are determined by non-linear regression analysis of the specific binding data.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a key downstream signaling event for ChemR23.
-
Cell Preparation: Cells expressing the wild-type or mutant ChemR23 receptor are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Ligand Stimulation: The cells are then stimulated with varying concentrations of the agonist (e.g., chemerin).
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The data is typically plotted as the change in fluorescence versus the logarithm of the agonist concentration. The EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Chemotaxis Assay
This assay assesses the ability of cells expressing ChemR23 to migrate along a chemoattractant gradient.
-
Chamber Setup: A Boyden chamber or a similar transwell system is used. The chamber consists of an upper and a lower compartment separated by a porous membrane.
-
Cell Seeding: Cells expressing the wild-type or mutant ChemR23 receptor are placed in the upper chamber in a serum-free medium.
-
Chemoattractant Gradient: The lower chamber is filled with a medium containing the chemoattractant (e.g., chemerin).
-
Incubation: The chamber is incubated for a period to allow the cells to migrate through the pores of the membrane towards the chemoattractant.
-
Quantification of Migration: The non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope.
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in studying ChemR23.
References
- 1. researchgate.net [researchgate.net]
- 2. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PMC [pmc.ncbi.nlm.nih.gov]
Validating Agonist-Induced β-Arrestin Recruitment to ChemR23: A Comparative Guide to Assay Technologies
For researchers, scientists, and drug development professionals, the accurate validation and quantification of agonist-induced β-arrestin recruitment to the chemerin receptor 23 (ChemR23), also known as CMKLR1, is a critical step in understanding its signaling pathways and in the development of novel therapeutics. This guide provides a comprehensive comparison of leading assay technologies for monitoring this interaction, supported by experimental data and detailed protocols.
ChemR23 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous agonist chemerin, initiates a cascade of intracellular signaling events.[1] A key regulatory step in this process is the recruitment of β-arrestin proteins, which not only desensitize G protein-mediated signaling but also trigger their own unique signaling pathways.[2][3][4] The ability to precisely measure this recruitment is paramount for identifying biased agonists—ligands that preferentially activate either G protein or β-arrestin pathways—which hold promise for more targeted and effective drugs.[5]
This guide explores several widely adopted methodologies for validating agonist-induced β-arrestin recruitment to ChemR23, including Bioluminescence Resonance Energy Transfer (BRET), Enzyme Fragment Complementation (EFC), and transcriptional reporter assays. Each technology offers distinct advantages and limitations in terms of sensitivity, throughput, and the nature of the data generated.
Comparative Analysis of β-Arrestin Recruitment Assays
The selection of an appropriate assay technology is contingent on the specific research question, available resources, and desired throughput. The following table summarizes the key features of prominent commercially available and laboratory-developed assays for monitoring GPCR-β-arrestin interactions.
| Assay Technology | Principle | Advantages | Disadvantages | Typical Readout | High-Throughput Screening (HTS) Amenable |
| PathHunter® (EFC) | Enzyme Fragment Complementation (β-galactosidase) | Homogeneous, no-wash format; high sensitivity and signal-to-background ratio; robust and reproducible. | Requires engineered cell lines with tagged receptor and β-arrestin; potential for steric hindrance from tags. | Chemiluminescence | Yes |
| Tango™ Assay | Transcriptional Reporter | Highly sensitive readout of receptor activation; measures a downstream consequence of recruitment. | Indirect measurement of the interaction; slower kinetics due to transcription and translation. | Luminescence or fluorescence | Yes |
| NanoBiT® (Split Luciferase) | Split Luciferase Complementation | Live-cell, real-time measurements; high sensitivity and dynamic range; reversible interaction detection. | Requires protein tagging, which may affect function; potential for non-specific complementation at high expression levels. | Luminescence | Yes |
| BRET/FRET | Resonance Energy Transfer | Allows for real-time kinetic measurements in live cells; can provide spatial information about the interaction. | Lower signal-to-background ratio compared to EFC; requires careful selection of donor/acceptor pairs and instrumentation. | Ratiometric light emission | Yes, with optimization |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown | Detects interaction of endogenous or overexpressed proteins in a more native state; no tags required if specific antibodies are available. | Semi-quantitative; prone to false positives/negatives; labor-intensive and not suitable for HTS. | Western Blot | No |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the agonist-induced β-arrestin recruitment pathway to ChemR23 and a generalized workflow for a typical cell-based recruitment assay.
Caption: Agonist binding to ChemR23 triggers G protein activation and GRK-mediated receptor phosphorylation, leading to β-arrestin recruitment and subsequent downstream signaling.
Caption: A streamlined workflow for a typical homogeneous β-arrestin recruitment assay, from cell culture to data analysis.
Experimental Protocols
Below are detailed methodologies for two common assays used to validate agonist-induced β-arrestin recruitment to ChemR23.
PathHunter® β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is adapted from the general procedure for PathHunter assays.
1. Cell Handling:
- Culture PathHunter ChemR23 β-Arrestin cells (stably co-expressing ChemR23 tagged with a ProLink™ (PK) peptide and β-arrestin fused to the Enzyme Acceptor (EA) fragment of β-galactosidase) in the recommended medium.
- Harvest cells at approximately 80-90% confluency.
- Resuspend cells in the appropriate cell plating reagent to the desired density (e.g., 250,000 cells/mL for a final density of 5,000 cells/well in a 384-well plate).
2. Assay Procedure:
- Dispense 20 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate.
- Prepare serial dilutions of the agonist (e.g., chemerin) in assay buffer.
- Add 5 µL of the agonist dilution to the respective wells. For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.
- Incubate the plate for 90 minutes at 37°C or room temperature, depending on the specific cell line and receptor characteristics.
3. Detection:
- Prepare the PathHunter detection reagent according to the manufacturer's instructions.
- Add 12.5 µL of the detection reagent to each well.
- Incubate the plate for 60 minutes at room temperature in the dark.
- Measure the chemiluminescent signal using a plate reader.
4. Data Analysis:
- Normalize the data to a vehicle control (0% activation) and a maximal agonist concentration (100% activation).
- Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Tango™ GPCR-β-Arrestin Recruitment Assay (Transcriptional Reporter)
This protocol is a generalized procedure based on the Tango assay principle.
1. Cell Handling:
- Use a cell line engineered for the Tango assay, which typically involves the GPCR of interest (ChemR23) fused to a transcription factor, and a β-arrestin protein fused to a protease.
- Culture and passage the cells as recommended by the supplier.
2. Assay Procedure:
- Plate the cells in a suitable microplate and allow them to attach overnight.
- Prepare dilutions of the agonist (e.g., chemerin).
- Add the agonist to the cells and incubate for a period sufficient to allow for protease cleavage, transcription factor translocation, and reporter gene expression (typically 6-24 hours).
3. Detection:
- After incubation, add the substrate for the reporter enzyme (e.g., luciferase or β-lactamase).
- Incubate as required for the substrate to be processed.
- Measure the resulting luminescent or fluorescent signal using a plate reader.
4. Data Analysis:
- Similar to the PathHunter assay, normalize the data and perform a concentration-response curve fitting to determine the EC50 of the agonist.
Concluding Remarks
The validation of agonist-induced β-arrestin recruitment to ChemR23 is a multifaceted process that can be approached using a variety of robust and sensitive assay technologies. Enzyme fragment complementation assays, such as the PathHunter platform, offer a direct, rapid, and high-throughput-compatible method for quantifying this interaction. Transcriptional reporter assays like the Tango system provide a highly amplified signal, albeit with slower kinetics. Real-time methods such as BRET and NanoBiT are invaluable for detailed kinetic studies of the receptor-arrestin interaction in live cells. The choice of assay should be guided by the specific experimental goals, whether it be large-scale screening for novel ligands, detailed pharmacological characterization of lead compounds, or fundamental studies into the kinetics and cellular location of ChemR23 signaling. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate tool to advance their understanding of ChemR23 biology and accelerate the discovery of new medicines.
References
- 1. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 2. Chemerin-Activated Functions of CMKLR1 are Regulated by G Protein-Coupled Receptor Kinase 6 (GRK6) and β-Arrestin 2 in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPCR β-Arrestin Product Solutions [discoverx.com]
- 5. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for ChemR23 Ligand-1
Disclaimer: The term "ChemR23 ligand-1" does not refer to a standardized chemical entity. The following procedures are general guidelines for the safe handling and disposal of a typical non-hazardous, small molecule research compound, potentially an inhibitor like "ChemR23-IN-1," which is often supplied as a solid or in a solvent solution (e.g., DMSO). It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for your specific ligand before handling or disposal. All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
This guide provides essential logistical and safety information to researchers, scientists, and drug development professionals for the proper management of this compound and similar research compounds.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Proper handling is the first step in ensuring safety and minimizing exposure. Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1]
Always wear appropriate Personal Protective Equipment (PPE): [1]
-
Gloves: Butyl gloves are recommended when working with Dimethyl Sulfoxide (DMSO) solutions, as DMSO can penetrate nitrile gloves.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A standard lab coat must be worn to protect from spills.
Disposal of Unused Solid (Neat) Compound
Unused or expired solid this compound should be treated as chemical waste.
Protocol:
-
Containerization: Place the original vial or a securely sealed container holding the solid waste into a larger, compatible, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first item is added.[1] The label should clearly state "Hazardous Waste," the full chemical name (e.g., "this compound" and its CAS number if available), the quantity, and the date.
-
Storage: Store the container in a designated and secure satellite accumulation area until collection.[1]
-
Collection: Arrange for pickup by your institution's EHS department.
Disposal of this compound Solutions (e.g., in DMSO)
Solutions of the ligand, especially those in organic solvents like DMSO, must be collected and disposed of as liquid chemical waste. Never pour chemical waste down the drain unless explicitly permitted by your institution's EHS for specific, neutralized, non-hazardous substances.
Protocol:
-
Waste Collection: Pour the ligand solution into a designated, compatible, and leak-proof liquid waste container. This container is often a plastic-coated glass bottle to prevent breakage.
-
Segregation: Do not mix incompatible waste streams. A separate waste container for "DMSO solutions" or "Non-halogenated Organic Solvents" is appropriate.
-
Labeling: Clearly label the container with "Hazardous Waste," the names and approximate concentrations of all constituents (e.g., "this compound in DMSO"), and any associated hazards.
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area, away from heat or ignition sources.
-
Collection: Once the container is nearly full (around 90% capacity), schedule a pickup with your EHS office.
Disposal of Contaminated Laboratory Materials
All materials that have come into direct contact with this compound (solid or solution) must be disposed of as solid chemical waste.
Protocol:
-
Collection: Place contaminated items such as pipette tips, centrifuge tubes, gloves, and absorbent paper into a durable, leak-proof plastic bag or a designated solid waste container.
-
Labeling: Label the bag or container clearly as "Solid Chemical Waste" and list the chemical contaminants.
-
Storage & Collection: Store the sealed container in the designated satellite accumulation area for collection by EHS.
Quantitative Data and Safety Parameters
The following table summarizes key quantitative and safety information relevant to handling and storing a typical research compound like this compound.
| Parameter | Guideline / Specification | Source |
| Storage Temperature (Stock Solution) | -80°C (for up to 6 months) or -20°C (for up to 1 month) | |
| Recommended PPE | Butyl gloves, chemical safety goggles, lab coat | |
| Waste Container Type (Liquid) | Chemically compatible, sealed container (e.g., plastic-coated glass) | |
| Waste Container Type (Solid) | Puncture-resistant, sealed container or double-bagged | |
| Waste Container Fill Limit | Do not exceed 90% of the container's capacity | |
| Solvent for Disposal | Collect with other non-halogenated organic solvents (for DMSO solutions) |
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling ChemR23 ligand-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling ChemR23 ligand-1. Given that the specific chemical, physical, and toxicological properties of every novel research compound, including specific ChemR23 ligands, may not be thoroughly investigated, it is imperative to handle them with due care as potentially hazardous materials.[1][2] The following procedures are based on best practices for handling synthetic peptide compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[3] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used and suitable for preventing skin contact. |
| Respiratory Protection | Respirator | Recommended when handling the lyophilized powder to avoid the inhalation of fine particles or when working with solutions in poorly ventilated areas. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals.
Storage: For long-term stability, store the lyophilized peptide at -20°C or -80°C in a tightly sealed, light-protective, and desiccated container. Once reconstituted in a solution, it is best to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or below.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated work area is clean and uncluttered.
-
Donning PPE: Put on all required PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Equilibration: Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture absorption, which can degrade the peptide.
-
Weighing: If weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust. A respirator is recommended during this step.
-
Reconstitution: Slowly add the appropriate solvent to the vial. For some compounds, organic solvents like DMSO may be necessary for initial dissolution, followed by dilution with an aqueous buffer. If precipitation occurs, gentle heating or sonication may aid dissolution.
-
Handling Solutions: When working with the reconstituted ligand, always use appropriate chemical-resistant gloves and eye protection.
-
Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Step-by-Step Disposal Procedure:
-
Waste Collection: All materials that have come into contact with the ligand, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should also be collected as chemical waste.
-
Container Sealing: Securely seal the waste container to prevent any leakage.
-
Disposal Method: The primary recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Always observe all federal, state, and local environmental regulations.
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | If inhaled, remove the person to fresh air and keep them comfortable for breathing. Wash your mouth and nasal cavity thoroughly with clean water and seek medical attention. |
| Skin Contact | In case of skin contact, wash with plenty of water. Remove contaminated clothing. If you feel unwell, call a doctor. |
| Eye Contact | In case of contact with eyes, rinse with plenty of water. If you feel unwell, call a doctor. |
| Ingestion | If swallowed, rinse your mouth. Call a doctor if you feel unwell. |
By adhering to these safety and handling protocols, researchers can mitigate risks, ensure the integrity of their experimental materials, and maintain a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
